TC-F2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3S)-1-[4-(1-benzofuran-2-yl)pyrimidin-2-yl]piperidin-3-yl]-3-ethylbenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-2-30-21-10-4-5-11-22(21)31(26(30)32)19-9-7-15-29(17-19)25-27-14-13-20(28-25)24-16-18-8-3-6-12-23(18)33-24/h3-6,8,10-14,16,19H,2,7,9,15,17H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTBLPPTZRPJCA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TC-F2: A Reversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TC-F2, a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides. Inhibition of FAAH represents a promising therapeutic strategy for the management of pain, inflammation, and various neurological disorders. This document consolidates the available quantitative data on this compound's inhibitory activity, selectivity, and in vivo properties. Detailed experimental protocols for the characterization of such inhibitors are also provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action and evaluation process.
Introduction to FAAH and the Endocannabinoid System
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain sensation, mood, appetite, and memory. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by mimicking endogenous cannabinoids, primarily anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG). These endocannabinoids are synthesized on demand and act on cannabinoid receptors, CB1 and CB2.
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in terminating the signaling of anandamide and other N-acylethanolamines (NAEs) by hydrolyzing them into their constituent fatty acids and ethanolamine. By inhibiting FAAH, the levels of endogenous anandamide are elevated, leading to enhanced activation of cannabinoid receptors in a more physiologically controlled manner than direct-acting agonists. This indirect modulation of the endocannabinoid system is hypothesized to offer therapeutic benefits with a reduced side-effect profile compared to exogenous cannabinoids.
This compound has emerged as a significant research tool due to its potent, reversible, and non-covalent inhibition of FAAH. This guide will delve into the technical details of its pharmacological profile and the methodologies used for its evaluation.
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against FAAH
| Parameter | Species | Value | Reference |
| IC50 | Human | 28 nM | [1][2] |
| IC50 | Rat | 100 nM | [1][2] |
Table 2: Selectivity Profile of this compound
| Target | IC50 | Reference |
| CB1 Receptor | > 20 µM | [1][2] |
| CB2 Receptor | > 20 µM | [1][2] |
| TRPV1 | > 20 µM | [1][2] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and evaluation, the following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow for characterizing FAAH inhibitors.
References
The Biological Activity of TC-F2 on Human Fatty Acid Amide Hydrolase (FAAH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological activity of TC-F2, a potent and reversible inhibitor of human Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and anxiety. This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound on human FAAH has been characterized by its half-maximal inhibitory concentration (IC50). This compound is a potent inhibitor of human FAAH with a reported IC50 of 28 nM.[1] It also demonstrates selectivity for FAAH over other related targets. The compound is described as a reversible and non-covalent inhibitor of the enzyme.[1]
| Compound | Target | IC50 (nM) | Inhibitor Type | Selectivity |
| This compound | Human FAAH | 28[1] | Reversible, Non-covalent[1] | >20 µM for CB1, CB2, and TRPV1 |
| This compound | Rat FAAH | 100 | Reversible, Non-covalent | Not specified |
Experimental Protocols
The following sections detail the typical methodologies employed to characterize the inhibitory activity of compounds like this compound on human FAAH.
Recombinant Human FAAH Inhibition Assay
A common method to determine the potency of FAAH inhibitors is a fluorescence-based assay using recombinant human FAAH.
Objective: To determine the IC50 value of this compound for human FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: A solution of recombinant human FAAH is prepared in the assay buffer to a final concentration suitable for detecting substrate turnover.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Add the FAAH enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the FAAH substrate (AAMCA) to all wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically or as an endpoint reading at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is generated upon substrate hydrolysis by FAAH.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the kinetic curve. The percent inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Selectivity Assays
To assess the selectivity of this compound, similar enzymatic or binding assays are performed for other relevant targets such as cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1). The IC50 values obtained from these assays are then compared to the IC50 for FAAH. An IC50 value significantly higher for the off-targets indicates selectivity for FAAH.
Visualizations
Signaling Pathway of FAAH Inhibition
The following diagram illustrates the impact of this compound on the endocannabinoid signaling pathway.
Caption: FAAH Inhibition by this compound increases anandamide levels, enhancing cannabinoid receptor signaling.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 of this compound is depicted below.
Caption: Standard workflow for determining the IC50 value of an FAAH inhibitor.
Conclusion
This compound is a potent and selective reversible inhibitor of human FAAH. The methodologies outlined in this guide provide a framework for the in vitro characterization of such inhibitors. The ability of this compound to increase endogenous anandamide levels through FAAH inhibition underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the endocannabinoid system. Further in vivo studies are necessary to fully elucidate its pharmacological profile and therapeutic efficacy.
References
The Role of Fatty Acid Amide Hydrolase (FAAH) in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the central nervous system responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive lipids. By terminating the signaling of these molecules, FAAH plays a pivotal role in regulating a wide array of physiological and pathological processes.[1][2][3] Growing evidence implicates dysregulation of FAAH and the endocannabinoid system in the pathophysiology of numerous neurological disorders, including anxiety, chronic pain, and neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.[4][5][6][7] Consequently, the inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endogenous cannabinoid tone, offering potential therapeutic benefits without the undesirable side effects associated with direct cannabinoid receptor agonists.[7] This guide provides an in-depth technical overview of the role of FAAH in neurological disorders, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support ongoing research and drug development efforts.
The Endocannabinoid System and FAAH Function
The endocannabinoid system (ECS) is a ubiquitous signaling system that modulates neurotransmission, inflammation, and other crucial cellular functions.[8] Its primary components include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids, and the enzymes that synthesize and degrade them.[9][10] The most well-characterized endocannabinoid is N-arachidonoylethanolamine, or anandamide (AEA).[11] FAAH is an integral membrane enzyme that terminates AEA's signaling by hydrolyzing it into arachidonic acid and ethanolamine.[3][12] This enzymatic degradation is the primary mechanism for regulating the levels and activity of anandamide in the brain.[1]
Signaling Pathway of FAAH-mediated Anandamide Degradation
The following diagram illustrates the degradation of anandamide by FAAH and the subsequent impact on cannabinoid receptor signaling.
FAAH in Neurological Disorders: Preclinical and Clinical Evidence
Anxiety Disorders
Preclinical studies have consistently demonstrated the anxiolytic-like effects of FAAH inhibition.[13] FAAH inhibitors, such as URB597, have been shown to increase anandamide levels in brain regions associated with anxiety and reduce anxiety-related behaviors in rodent models like the elevated plus-maze.[13][14] Clinical trials are exploring the efficacy of FAAH inhibitors in treating anxiety disorders. For instance, a study on the FAAH inhibitor JNJ-42165279 showed a potential anxiolytic effect in subjects with social anxiety disorder.[15][16]
Chronic Pain
FAAH inhibition has shown significant promise in the management of chronic pain, including neuropathic and inflammatory pain states.[17][18] By elevating anandamide levels, FAAH inhibitors can potentiate the endogenous pain-relieving mechanisms.[17] Preclinical studies have demonstrated that FAAH inhibitors reduce pain behaviors in various animal models without the motor side effects associated with direct cannabinoid agonists.[18][19]
Alzheimer's Disease
Emerging evidence suggests a role for FAAH in the pathophysiology of Alzheimer's disease.[4] Increased FAAH expression has been observed in the brains of Alzheimer's patients, which may contribute to reduced endocannabinoid signaling and increased neuroinflammation.[4] Preclinical studies in mouse models of Alzheimer's have shown that pharmacological inhibition of FAAH can attenuate neuroinflammation, reduce β-amyloid production, and improve cognitive function.[20][21]
Parkinson's Disease
The endocannabinoid system is highly expressed in the basal ganglia, a brain region critically affected in Parkinson's disease.[5] Studies in animal models of Parkinson's have shown that FAAH inhibition can provide symptomatic relief of motor impairments.[5] For example, the FAAH inhibitor URB597 has been shown to reduce L-DOPA-induced hyperactivity in a primate model of Parkinson's disease.[22] Furthermore, in vitro studies suggest that FAAH inhibition may have neuroprotective effects by reducing the production of reactive oxygen species.[23]
Multiple Sclerosis
Targeting FAAH is also being explored as a therapeutic strategy for multiple sclerosis (MS).[6] In animal models of MS, genetic deletion of FAAH has been associated with improved motor control and reduced neurofilament loss in the chronic phase of the disease.[6] Pharmacological inhibition of FAAH has been shown to promote the differentiation of oligodendrocyte precursor cells, which are responsible for myelination.[6]
Quantitative Data on FAAH Inhibition
The following tables summarize quantitative data from key preclinical and clinical studies on the effects of FAAH inhibitors.
Table 1: Effects of FAAH Inhibitors on Brain Anandamide (AEA) Levels in Rodents
| FAAH Inhibitor | Dose | Animal Model | Brain Region | Fold Increase in AEA | Reference |
| URB597 | 0.1 mg/kg, i.p. | Rat | Hippocampus, PFC | ~1.5-2 fold | [15] |
| PF-3845 | 10 mg/kg, i.p. | Mouse | Brain, Spinal Cord | Significant increase | [24] |
| PF-3845 | 5 mg/kg | Mouse (TBI model) | Ipsilateral & Contralateral Hemispheres | Significant increase | [7] |
| JNJ-1661010 | 20 mg/kg, i.p. | Rat | Brain | ~1.5 fold | [25] |
Table 2: Behavioral Effects of FAAH Inhibitors in Rodent Models
| FAAH Inhibitor | Dose | Behavioral Test | Animal Model | Observed Effect | Reference |
| URB597 | 0.1 mg/kg, i.p. | Tail Suspension Test | Mouse | Decreased immobility time | [15] |
| URB597 | 0.3 mg/kg, i.p. | Light/Dark Box | Rat | Increased time in light compartment | [14] |
| PF-3845 | 10 mg/kg, i.p. | LPS-induced Tactile Allodynia | Mouse | Reversal of allodynia | [24] |
| URB597 | 10 mg/kg p.o. | L-DOPA-induced hyperactivity | Marmoset (PD model) | Reduced hyperactivity | [22] |
Table 3: Clinical Trial Data for FAAH Inhibitor JNJ-42165279 in Social Anxiety Disorder
| Outcome Measure | JNJ-42165279 (25 mg daily) | Placebo | p-value | Reference |
| ≥30% improvement in LSAS total score | 42.4% of subjects | 23.6% of subjects | 0.04 | [15] |
| CGI-I score of much or very much improved | 44.1% of subjects | 23.6% of subjects | 0.02 | [15] |
LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement
Key Experimental Protocols
Fluorometric FAAH Activity Assay
This protocol provides a method for measuring FAAH activity in brain tissue homogenates using a fluorometric substrate.[3][11][20][26]
Materials:
-
Brain tissue
-
Ice-cold FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Protease inhibitor cocktail
-
Fluorometric FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
FAAH inhibitor (for control)
-
96-well white microplate
-
Fluorometric microplate reader
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold FAAH Assay Buffer containing a protease inhibitor cocktail.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant, which contains the FAAH enzyme.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
Assay Preparation: In a 96-well white microplate, add a standardized amount of protein from the supernatant to each well. Include wells for a vehicle control, a positive control (known FAAH), and a negative control (with a known FAAH inhibitor).
-
Reaction Initiation: Add the fluorometric FAAH substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm for AMC product).[20]
-
Data Analysis: Calculate the rate of reaction (change in fluorescence per minute) and normalize it to the protein concentration to determine FAAH activity.
Quantification of Anandamide by LC-MS/MS
This protocol outlines a general procedure for the quantification of anandamide in plasma or brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27][28][29]
Materials:
-
Plasma or brain tissue
-
Internal standard (e.g., anandamide-d8)
-
Acetonitrile (ACN)
-
Formic acid
-
C18 reverse-phase HPLC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
For plasma: To 50 µL of plasma, add the internal standard and precipitate proteins with ice-cold acetonitrile.[28]
-
For brain tissue: Homogenize the tissue in a suitable solvent with the internal standard.
-
-
Extraction: Vortex and centrifuge the sample to pellet the precipitated proteins. Collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
-
LC Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier like formic acid.[29]
-
MS/MS Detection: Perform mass spectrometric detection using a triple quadrupole instrument in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to monitor the specific precursor-to-product ion transitions for anandamide and the internal standard.
-
Quantification: Construct a calibration curve using known concentrations of anandamide and the internal standard to quantify the anandamide levels in the samples.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[8][21][30][31]
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the FAAH inhibitor or vehicle at a predetermined time before the test.
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.
-
Behavioral Recording: Record the animal's behavior for 5 minutes using a video camera.
-
Data Analysis: Score the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Hot Plate Test for Analgesia
The hot plate test is used to measure the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[22][32][33][34]
Apparatus:
-
A hot plate with a controlled temperature surface.
-
A transparent cylinder to confine the animal to the hot plate.
Procedure:
-
Baseline Latency: Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 52-55°C) and measuring the time it takes to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer the FAAH inhibitor or vehicle.
-
Post-Treatment Latency: At specific time points after drug administration, place the animal back on the hot plate and measure the response latency.
-
Data Analysis: An increase in the latency to respond to the thermal stimulus compared to baseline and vehicle-treated animals indicates an analgesic effect.
Experimental and Logical Workflow Diagrams
Workflow for Screening FAAH Inhibitors
The following diagram outlines a typical workflow for the preclinical screening of novel FAAH inhibitors.
Conclusion
The growing body of evidence strongly supports the role of FAAH as a key regulator in the pathophysiology of a range of neurological disorders. The inhibition of FAAH presents a compelling therapeutic avenue to augment the endogenous cannabinoid system, offering the potential for novel treatments for anxiety, chronic pain, and neurodegenerative diseases. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals to advance the understanding and therapeutic targeting of FAAH. Further research, particularly well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of FAAH inhibitors in these debilitating conditions.
References
- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increase of brain endocannabinoid anandamide levels by FAAH inhibition and alcohol abuse behaviours in the rat [escholarship.org]
- 7. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. Elevated plus maze protocol [protocols.io]
- 22. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 23. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 27. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 29. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mmpc.org [mmpc.org]
- 32. dol.inf.br [dol.inf.br]
- 33. Hot plate test - Wikipedia [en.wikipedia.org]
- 34. meliordiscovery.com [meliordiscovery.com]
The Potent and Selective FAAH Inhibitor TC-F2: A Technical Guide to its Effects on Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of TC-F2, a potent, reversible, and selective non-covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), this compound is poised to enhance endocannabinoid signaling. This document details the mechanism of action of this compound, its impact on the endocannabinoid system, and the downstream signaling consequences of elevated anandamide levels. Detailed experimental protocols for assessing FAAH inhibition and cannabinoid receptor binding are provided, alongside structured data tables for key pharmacological parameters. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The key components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes that synthesize and degrade these ligands. The primary endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).
Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the hydrolytic degradation of anandamide, terminating its signaling activity.[1] Inhibition of FAAH represents a promising therapeutic strategy to augment endogenous anandamide levels and, consequently, enhance endocannabinoid signaling in a targeted and physiologically relevant manner. This approach is hypothesized to offer therapeutic benefits for a range of conditions, including chronic pain, anxiety, and inflammatory disorders, potentially with a reduced side-effect profile compared to direct cannabinoid receptor agonists.
This compound is a potent and selective inhibitor of FAAH.[2][3][4] It acts as a reversible, non-covalent inhibitor, offering a distinct kinetic profile compared to irreversible inhibitors.[2][5] This guide will explore the known characteristics of this compound and the expected downstream consequences of its inhibitory action on endocannabinoid signaling pathways.
This compound: Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its inhibitory potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Inhibition Type | Source(s) |
| FAAH | Human | 28 | Reversible, Non-covalent | [2][3][4] |
| FAAH | Rat | 100 | Reversible, Non-covalent | [3][4] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) | Source(s) |
| Cannabinoid Receptor 1 (CB1) | > 20 | [3][4] |
| Cannabinoid Receptor 2 (CB2) | > 20 | [3][4] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | > 20 | [3][4] |
Mechanism of Action and Effects on Endocannabinoid Signaling
The primary mechanism of action of this compound is the inhibition of FAAH. By binding to the active site of FAAH, this compound prevents the hydrolysis of anandamide into arachidonic acid and ethanolamine.[1] This leads to an accumulation of anandamide in the vicinity of cannabinoid receptors, thereby amplifying its signaling effects.
Enhancement of Anandamide Signaling
Elevated levels of anandamide resulting from FAAH inhibition by this compound are expected to lead to increased activation of cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system, and to a lesser extent, the CB2 receptor, which is predominantly found in the immune system. Anandamide is a partial agonist at CB1 receptors and can also interact with other targets such as TRPV1 channels.
Figure 1: Mechanism of Action of this compound.
Downstream Signaling Pathways
The activation of CB1 receptors by elevated anandamide levels initiates a cascade of intracellular signaling events. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.
Figure 2: Key Downstream Signaling of CB1 Receptor Activation.
Key downstream effects of CB1 receptor activation include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
-
Modulation of Ion Channels: CB1 activation typically inhibits voltage-gated calcium channels (N- and P/Q-type) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in a reduction in neuronal excitability and neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade (including ERK, JNK, and p38) can be modulated by CB1 activation, influencing cellular processes like gene expression, proliferation, and survival.
-
Modulation of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and metabolism, can also be influenced by CB1 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its effects on endocannabinoid signaling.
FAAH Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory potency of compounds against FAAH.
Principle: The assay utilizes a non-fluorescent FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
This compound or other test compounds dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in FAAH assay buffer to the final desired concentrations.
-
Add a small volume (e.g., 10 µL) of the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add the FAAH enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for a specified duration (e.g., 30 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the percentage of FAAH inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3: Experimental Workflow for FAAH Inhibition Assay.
Cannabinoid Receptor Binding Assay
This protocol is used to determine the binding affinity of a test compound to cannabinoid receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) for binding to membranes prepared from cells expressing either CB1 or CB2 receptors. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors
-
Radiolabeled ligand (e.g., [3H]CP55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
This compound or other test compounds
-
Non-specific binding control (e.g., a high concentration of a known potent cannabinoid ligand like WIN55,212-2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the cell membranes, radiolabeled ligand, and either vehicle, this compound at various concentrations, or the non-specific binding control.
-
Incubate the mixture at 30°C for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a well-characterized in vitro tool for the study of the endocannabinoid system. As a potent, selective, and reversible inhibitor of FAAH, it offers a valuable means to investigate the physiological and pathological roles of anandamide. The expected in vivo consequences of this compound administration include the elevation of endogenous anandamide levels, leading to enhanced activation of cannabinoid receptors and subsequent modulation of downstream signaling pathways. These effects are anticipated to translate into therapeutic benefits in models of pain, inflammation, and anxiety.
Future research should focus on the in vivo characterization of this compound, including pharmacokinetic and pharmacodynamic studies to establish its brain penetration and duration of action. Furthermore, quantitative measurements of anandamide and other fatty acid amides in various tissues following this compound administration are crucial to confirm its mechanism of action in a physiological context. Efficacy studies in relevant animal models of disease will be essential to validate the therapeutic potential of this promising FAAH inhibitor.
References
The Emergence of TC-F2: A Potent and Selective FAAH Inhibitor
For Immediate Release
In the landscape of therapeutic drug discovery, the identification of novel molecular entities with high potency and selectivity is a critical step. Initial studies have unveiled TC-F2, a reversible, non-covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest for its role in modulating endocannabinoid signaling. This technical guide provides a comprehensive overview of the foundational research and discovery of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Initial Characterization
This compound was identified through dedicated research efforts aimed at discovering potent, non-covalent inhibitors of FAAH. The initial characterization of this compound revealed its significant inhibitory activity against both human and rat FAAH, establishing it as a promising candidate for further investigation.
Quantitative Analysis of In Vitro Activity
The inhibitory potency and selectivity of this compound were quantified in initial in vitro assays. The data from these seminal studies are summarized below, providing a comparative landscape of its activity.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | human FAAH | 28 | >20 µM for CB1, CB2, and TRPV1 |
| This compound | rat FAAH | 100 | >20 µM for CB1, CB2, and TRPV1 |
Mechanism of Action: FAAH Signaling Pathway
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1][2][3][4] By inhibiting FAAH, this compound prevents the breakdown of AEA, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is the basis for the therapeutic potential of FAAH inhibitors in various conditions, including pain, inflammation, and neurological disorders.[1][3]
Experimental Protocols
The following provides a generalized methodology for the key experiments involved in the initial characterization of this compound. For detailed protocols, readers are encouraged to consult the primary literature.
FAAH Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of compounds against FAAH.
Principle: The assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0)
-
This compound and other test compounds
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the FAAH enzyme to the wells of the microplate.
-
Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Record the fluorescence intensity over time to determine the reaction rate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The initial studies on this compound have established it as a potent and selective inhibitor of FAAH. Its non-covalent and reversible mechanism of action presents a desirable profile for a therapeutic candidate. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in treating a range of human diseases. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Prostaglandin F2α (PGF2α) in Mice
A Note on Nomenclature: The compound "TC-F2" was not readily identifiable in scientific literature. Based on search results consistently pointing to Prostaglandin F2α (PGF2α) in the context of in vivo studies in mice, this document will focus on the protocol for PGF2α. Researchers should verify the identity of their compound of interest.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of Prostaglandin F2α (PGF2α) to mice, a crucial tool for studying its diverse physiological and pathological roles. PGF2α, a naturally occurring prostaglandin, is a potent bioactive lipid involved in a wide array of biological processes, including luteolysis, uterine contractions, inflammation, and vasoconstriction. Understanding its effects in animal models is paramount for drug development and basic scientific research.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of PGF2α in mice, compiled from various studies.
Table 1: Dose-Response Data for PGF2α in Mice
| Application | Dose Range | Administration Route | Observed Effect | Mouse Strain |
| Induction of Fetal Growth Retardation | 50 - 200 µ g/mouse | Subcutaneous | Increased fetal resorption and reduced litter size.[1] | Not Specified |
| Induction of Allodynia (Pain) | 0.1 pg - 2.5 µ g/mouse | Intrathecal | Dose-dependent increase in touch-evoked agitation. | Inbred Strains |
| Suppression of Spermatogenesis | 3 mg/kg/day for 21 days | Not Specified | Reduced testis weight and suppression of sperm production. | Not Specified |
| Pressor Response (Blood Pressure) | 100 - 300 µg/kg | Intravenous | Elevation of mean arterial pressure.[2] | C57BL/6 (Wild-Type) |
Table 2: Pharmacokinetic Parameters of PGF2α
| Parameter | Value | Species | Notes |
| Elimination Half-life (plasma) | < 1 minute | Human | Naturally occurring prostaglandins are very rapidly metabolized.[3][4] |
| Elimination Half-life (amniotic fluid) | 3 - 6 hours | Human | Slower degradation in amniotic fluid compared to plasma.[3] |
| Half-life of PGFM (metabolite) | ~15 minutes | Pig | PGFM (13,14-dihydro-15-keto-prostaglandin F2α) is a major metabolite.[5] |
Experimental Protocols
This section provides a detailed methodology for the subcutaneous administration of PGF2α in mice, a common and relatively simple route for systemic delivery.
Materials:
-
Prostaglandin F2α (Dinoprost)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., Dimethyl Sulfoxide - DMSO)[6]
-
Sterile syringes (1 mL)
-
Sterile needles (26-27 gauge)[7]
-
70% ethanol
-
Animal handling and restraint equipment
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Preparation of PGF2α Solution:
-
PGF2α is often supplied as a concentrated solution or a solid. Prepare a stock solution in a suitable solvent (e.g., ethanol) and then dilute to the final working concentration with sterile saline. The final concentration of the organic solvent should be minimized to avoid irritation. For some compounds, DMSO can be used as a vehicle[6].
-
The final injection volume should be kept low, typically 5-10 mL/kg body weight for subcutaneous injection in mice[7].
-
Warm the solution to room temperature before injection to minimize discomfort to the animal[8].
-
-
Animal Handling and Restraint:
-
Acclimatize the mice to the experimental conditions.
-
Handle the mice gently to minimize stress.
-
Properly restrain the mouse to ensure accurate and safe injection. One common method is to grasp the loose skin at the scruff of the neck.
-
-
Subcutaneous Injection:
-
Identify the injection site. The loose skin over the shoulders (scruff) or the flank are common sites for subcutaneous injections in mice[8].
-
If desired, wipe the injection site with 70% ethanol, though this is not always necessary for subcutaneous injections[8].
-
Create a "tent" of skin by gently pinching the loose skin.
-
Insert the sterile needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the PGF2α solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.
-
The onset of PGF2α's effects can be rapid, so the observation period should be adjusted based on the specific experimental endpoint.
-
Visualizations
Experimental Workflow for In Vivo Administration of PGF2α in Mice
Caption: Workflow for PGF2α administration in mice.
Signaling Pathway of Prostaglandin F2α (PGF2α)
Caption: PGF2α signaling through the FP receptor.
References
- 1. Prostaglandin F2 alpha effects on the early mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Half-life of 13,14-dihydro-15-keto prostaglandin f2 alpha in peripheral plasma of the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. queensu.ca [queensu.ca]
- 8. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for Dissolving TC-F2 in DMSO for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective dissolution and use of the compound TC-F2 in Dimethyl Sulfoxide (DMSO) for various cell culture-based assays. Given that "this compound" is not a widely recognized compound name in publicly available scientific literature, this protocol is based on established best practices for handling novel or proprietary small molecule inhibitors. Researchers should adapt these guidelines based on the specific physicochemical properties of their this compound compound, as provided by the manufacturer or determined empirically.
Introduction
Proper dissolution and handling of small molecule compounds are critical for the accuracy and reproducibility of in vitro experiments. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in cell culture due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water and culture media.[1][2] However, the concentration of DMSO in the final cell culture medium must be carefully controlled, as it can be toxic to cells at higher concentrations. It is generally recommended to keep the final DMSO concentration below 0.1% (v/v) to minimize effects on cell viability and function.
This compound is presumed to be a hydrophobic compound requiring an organic solvent for solubilization. This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution to a working concentration for cell-based assays.
Materials and Equipment
-
This compound compound (powder form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for compounds with low solubility)
-
-20°C or -80°C freezer for storage
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of this compound in cell culture. These are recommended starting points and may require optimization based on the specific compound and cell line.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 mM | A 1000x to 10,000x concentrated stock is typical.[3] |
| Solvent | Anhydrous, sterile DMSO | Moisture can degrade the compound or reduce solubility.[4] |
| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | Higher concentrations can be toxic to cells. Always include a vehicle control (DMSO only). |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Long-term Storage (Powder) | -20°C for up to 3 years | As recommended by many suppliers for powdered inhibitors.[4] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution. Adjust the calculations based on the desired stock concentration and the molecular weight of your specific this compound compound.
Calculation:
-
Mass (mg) = Desired Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for 1 mL of a 10 mM stock of a compound with a Molecular Weight of 450 g/mol :
-
Mass (mg) = 0.001 L x 0.010 mol/L x 450 g/mol x 1000 mg/g = 4.5 mg
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, brief sonication or warming in a water bath (not exceeding 50°C) may be necessary.[4] However, be cautious as heat can degrade some compounds. Always refer to the manufacturer's stability data if available.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C, protected from light.
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the concentrated stock solution in DMSO if a dose-response curve is being generated.[3] It is crucial to perform these initial dilutions in DMSO rather than directly in aqueous media to prevent precipitation.[3]
-
Dilute the DMSO stock (or the serially diluted stocks) into pre-warmed complete cell culture medium to the final desired treatment concentration. The dilution factor should be at least 1:1000 to keep the final DMSO concentration at or below 0.1%.
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound working solution.
-
Always include a vehicle control group of cells treated with the same final concentration of DMSO as the experimental groups.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: Workflow for preparing and applying this compound in cell culture experiments.
Assuming "this compound" is an inhibitor related to the T-cell factor (TCF)/LEF family of transcription factors, a key component of the Wnt/β-catenin signaling pathway, the following diagram illustrates its potential mechanism of action.[5][6]
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. TCF/LEFs and Wnt Signaling in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Prostaglandin F2α (PGF2α) in Rodent Models of Pain
Disclaimer: The compound "TC-F2" is not a recognized standard nomenclature in peer-reviewed scientific literature for pain research. The information provided herein is based on research involving Prostaglandin F2α (PGF2α) , a related compound that is a known mediator of pain and inflammation. It is presumed that "this compound" may be an internal laboratory identifier or a variant of PGF2α. The following protocols detail the use of PGF2α to induce a pain state in rodents for research purposes, not as a therapeutic agent.
Application Notes
Prostaglandin F2α (PGF2α) is a bioactive lipid derived from arachidonic acid, playing a crucial role in inflammatory processes and the sensitization of nociceptive pathways.[1] In preclinical pain research, PGF2α is utilized to induce a state of allodynia—a condition where a normally non-painful stimulus elicits a pain response. This PGF2α-induced pain model in rodents, particularly mice, serves as a valuable tool for investigating the neurobiological mechanisms of chronic pain and for the preliminary screening of novel analgesic compounds.[2]
The intrathecal administration of PGF2α directly to the spinal cord produces a robust and reproducible allodynia.[2] The underlying mechanism involves the binding of PGF2α to its cognate G-protein coupled receptor, leading to the sensitization of spinal neurons.[1][3][4] This model is particularly relevant for studying pain states with characteristics similar to human neuropathic pain conditions like causalgia and reflex sympathetic dystrophy.[2] Research has shown that the allodynia induced by PGF2α is modulated by the α2-adrenergic and A1-adenosine receptor systems within the spinal cord, indicating a complex interaction of multiple neurotransmitter systems.[2]
Experimental Protocols
PGF2α-Induced Allodynia Model in Mice
This protocol details the induction and assessment of mechanical allodynia in mice following intrathecal administration of PGF2α.
1. Animal Subjects
-
Species: Mouse (e.g., ddY or C57BL/6 strain)
-
Sex: Male
-
Weight: 20-25 grams
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation, with ad libitum access to food and water.
2. Materials
-
Prostaglandin F2α
-
Sterile, pyrogen-free 0.9% saline
-
Light anesthetic (e.g., isoflurane)
-
Hamilton microsyringe (10 µL) with a 30-gauge needle
-
Von Frey filaments (for assessing mechanical sensitivity)
-
Elevated testing chambers with a wire mesh floor
3. Drug Preparation
-
On the day of the experiment, prepare a stock solution of PGF2α in sterile saline.
-
Perform serial dilutions to achieve the desired final concentrations.
4. Intrathecal Injection
-
Briefly anesthetize the mouse using isoflurane.
-
Administer PGF2α via intrathecal injection between the L5 and L6 vertebrae. The injection volume should be 5 µL per mouse.
-
A successful injection is often accompanied by a slight flick of the tail.
-
Immediately following the injection, place the mouse in an observation chamber to recover from anesthesia.
5. Behavioral Assessment
-
Allow the mice to acclimate to the testing chambers for at least 15-20 minutes before testing.
-
Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments applied to the plantar surface of the hind paw.
-
Establish a baseline measurement prior to PGF2α administration.
-
Conduct post-injection measurements at several time points (e.g., 15, 30, 60, 90, and 120 minutes) to characterize the time course of allodynia.
6. Data Analysis
-
The paw withdrawal threshold is determined as the filament force (in grams) that elicits a withdrawal response in 50% of applications.
-
Data are typically presented as the mean paw withdrawal threshold ± standard error of the mean (SEM).
-
Statistical significance can be determined using an analysis of variance (ANOVA) followed by an appropriate post-hoc test.
Quantitative Data
The following table summarizes the quantitative data on the dosage and effects of PGF2α and other modulatory compounds in a mouse model of allodynia.[2]
| Compound | Administration Route | Dosage Range (per mouse) | Effect |
| Prostaglandin F2α | Intrathecal | 0.1 pg - 2.5 µg | Induces allodynia |
| Prostaglandin F2α | Intrathecal | 1.0 µg | Maximal allodynic effect |
| Methoxamine (α1-agonist) | Intrathecal | Dose-dependent | Relieves PGF2α-induced allodynia |
| Clonidine (α2-agonist) | Intrathecal | Dose-dependent | Potently relieves PGF2α-induced allodynia |
| R-PIA (A1-adenosine agonist) | Intrathecal | Dose-dependent | Relieves PGF2α-induced allodynia |
| Yohimbine (α2-antagonist) | Intrathecal | Dose-dependent | Reverses the anti-allodynic effect of clonidine |
Visualizations
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. Allodynia evoked by intrathecal administration of prostaglandin F2 alpha to conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC-F2 (Transcription Factor 2/HNF1B) in Neuroscience Research
Introduction
TC-F2, also known as Transcription Factor 2, is a protein encoded by the HNF1B (Hepatocyte Nuclear Factor 1B) gene. In the field of neuroscience, research on this compound is primarily focused on its crucial role in neurodevelopment and its association with a range of neurodevelopmental disorders. Variations in the HNF1B gene, including mutations and deletions, are linked to conditions such as autism spectrum disorder (ASD) and learning difficulties, often as part of a multi-system disorder known as Renal Cysts and Diabetes (RCAD) syndrome or 17q12 microdeletion syndrome.[1][2] This document provides an overview of the application of studying this compound in neuroscience research, summarizing key data and methodologies.
Data Presentation: Association of HNF1B/TC-F2 Gene Variations with Neurodevelopmental Disorders
Mutations and deletions of the HNF1B gene have been systematically studied in patient cohorts to determine the prevalence of associated neurodevelopmental disorders (NDDs). The data indicates a significantly higher risk of NDDs in individuals with HNF1B gene variations compared to the general population.[1][2]
| Gene Variation Type | Total Patients Studied | Percentage with any NDD | Specific NDDs Observed | Reference |
| 17q12 Microdeletion | 416 | 25.2% | Learning difficulties, Autism Spectrum Disorder (ASD) | [2] |
| Intragenic Mutation | 279 | 6.8% | Learning difficulties, Autism Spectrum Disorder (ASD) | [2] |
Note: The prevalence of NDDs is notably higher in patients with the 17q12 microdeletion, which encompasses the entire HNF1B gene, compared to those with intragenic mutations.[1][2]
Experimental Protocols: Methodologies for Studying HNF1B/TC-F2 in a Neurodevelopmental Context
The investigation of HNF1B/TC-F2's role in neuroscience primarily involves clinical and genetic research methodologies. The following outlines a general protocol for such studies, based on the approaches described in the referenced literature.
1. Patient Cohort Recruitment and Phenotyping:
-
Objective: To identify and characterize a cohort of individuals with known HNF1B gene variations.
-
Procedure:
-
Recruit patients with a confirmed diagnosis of HNF1B-related disorders (e.g., RCAD syndrome, 17q12 microdeletion syndrome) through clinical genetics departments or patient registries.
-
Obtain informed consent for participation in the study.
-
Conduct comprehensive clinical assessments to phenotype patients, including renal and metabolic evaluations.
-
Perform detailed neuropsychological evaluations to assess for neurodevelopmental disorders. Standardized diagnostic tools for ASD, ADHD, and learning disorders should be used.
-
2. Genetic Analysis:
-
Objective: To confirm and characterize the specific HNF1B gene variation in each patient.
-
Procedure:
-
Collect biological samples (e.g., blood, saliva) for DNA extraction.
-
For suspected intragenic mutations, perform Sanger sequencing of all nine exons and flanking intron regions of the HNF1B gene.
-
For suspected whole-gene deletions, utilize techniques such as Multiplex Ligation-dependent Probe Amplification (MLPA) or chromosomal microarray analysis to detect the 17q12 microdeletion.
-
3. Data Analysis:
-
Objective: To determine the prevalence and spectrum of neurodevelopmental disorders associated with different types of HNF1B gene variations.
-
Procedure:
-
Collate the genetic and neurodevelopmental data for the entire cohort.
-
Calculate the prevalence of specific NDDs within the cohort and in subgroups based on the type of genetic variation (mutation vs. deletion).
-
Compare the observed prevalence of NDDs in the study cohort to the prevalence in the general population using appropriate statistical methods (e.g., chi-square test, Fisher's exact test).
-
Visualization of Logical Relationships
The following diagrams illustrate the conceptual framework for understanding the role of HNF1B/TC-F2 in neurodevelopment and the workflow for investigating its associated disorders.
Caption: Logical flow from HNF1B/TC-F2 gene variation to clinical phenotype.
Caption: Experimental workflow for investigating HNF1B/TC-F2 in neurodevelopment.
The study of this compound (HNF1B) in neuroscience provides a critical lens through which to understand the genetic underpinnings of certain neurodevelopmental disorders. The provided data and protocols offer a framework for researchers and clinicians to investigate the impact of HNF1B gene variations on brain development and function. Future research may further elucidate the specific molecular pathways through which this compound dysfunction leads to neuronal and synaptic abnormalities, potentially opening avenues for targeted interventions.
References
Application Notes and Protocols for TC-F2 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-F2 is a potent and selective, reversible inhibitor of fatty acid amide hydrolase (FAAH), with IC₅₀ values of 28 nM and 100 nM for human and rat FAAH, respectively[1]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[2]. By inhibiting FAAH, this compound is expected to increase the endogenous levels of AEA, thereby enhancing endocannabinoid signaling[2][3]. This mechanism of action suggests that this compound holds therapeutic potential for a range of central nervous system (CNS) disorders, including anxiety, depression, and cognitive deficits[2][3][4].
These application notes provide a comprehensive guide for the experimental design of behavioral studies investigating the effects of this compound. The protocols detailed below are based on established methodologies for evaluating the behavioral effects of other well-characterized FAAH inhibitors.
Mechanism of Action: FAAH Inhibition
FAAH inhibitors, like this compound, prevent the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptor 1 (CB1) and potentially other targets like PPAR-α[5][6]. This enhanced signaling in key brain regions involved in mood and cognition is thought to mediate the anxiolytic, antidepressant, and memory-modulating effects of this class of compounds[2][3][4].
Data Presentation: Summary of Expected Behavioral Effects
The following tables summarize quantitative data from studies on other FAAH inhibitors to provide an expected range of effects for this compound.
Table 1: Anxiolytic Effects of FAAH Inhibitors in the Elevated Plus Maze (EPM)
| Compound | Dose Range (mg/kg, i.p.) | Species | Key Findings |
|---|---|---|---|
| URB597 | 0.1 - 0.3 | Rat | Increased time spent in open arms and number of open arm entries, indicative of anxiolytic effects, particularly under stressful conditions[7]. |
| OL-135 | 5 | Mouse | Did not produce significant anxiolytic effects in a standard EPM protocol[8][9]. |
Table 2: Antidepressant-like Effects of FAAH Inhibitors
| Compound | Assay | Dose (mg/kg, i.p.) | Species | Key Findings |
|---|---|---|---|---|
| URB597 | Forced Swim Test | 0.1 | Rat | Decreased immobility time, suggesting an antidepressant-like effect[10]. |
| URB597 | Tail Suspension Test | 0.03 - 0.3 | Mouse | Dose-dependent decrease in immobility time[10]. |
Table 3: Effects of FAAH Inhibitors on Learning and Memory
| Compound | Assay | Dose (mg/kg, i.p.) | Species | Key Findings |
|---|---|---|---|---|
| URB597 | Passive Avoidance | 0.1 - 1.0 | Rat | Enhanced memory acquisition[6]. |
| OL-135 | Morris Water Maze | Not specified | Mouse | Accelerated acquisition and extinction rates[11]. |
| AM3506 | Delayed Spatial Matching | 3 | Rat | Decreased accuracy in the memory task[5]. |
Experimental Protocols
The following are detailed protocols for key behavioral assays to evaluate the effects of this compound.
General Experimental Workflow
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic effects of this compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms[12].
Animals: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test[13].
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes prior to testing.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes[7].
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Score the following parameters using automated software or manual observation:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in open arm exploration is indicative of an anxiolytic effect[12].
-
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To evaluate the effects of this compound on spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface[14].
Animals: Male rodents.
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle daily, prior to the first trial.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four quasi-random starting positions.
-
Allow the animal to swim and find the hidden platform. If the platform is not found within 60-90 seconds, guide the animal to it.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across days to assess learning. A steeper learning curve in the this compound group would suggest enhanced learning.
-
Probe Trial: A significant increase in the time spent in the target quadrant by the this compound group compared to the vehicle group indicates improved memory consolidation[14].
-
Protocol 3: Fear Conditioning for Associative Learning and Memory
Objective: To assess the impact of this compound on the acquisition and extinction of conditioned fear.
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker for an auditory cue (tone).
Animals: Male rodents.
Procedure:
-
Conditioning Day 1:
-
Administer this compound or vehicle prior to conditioning.
-
Place the animal in the conditioning chamber.
-
After a habituation period, present a neutral stimulus (e.g., an auditory tone) that co-terminates with a mild, brief foot shock (unconditioned stimulus).
-
Repeat this pairing several times.
-
-
Contextual Fear Test Day 2:
-
Place the animal back into the same conditioning chamber without presenting the tone or shock.
-
Measure freezing behavior (a state of immobility) for a set period.
-
-
Cued Fear Test Day 3:
-
Place the animal in a novel context.
-
After a habituation period, present the auditory tone (conditioned stimulus) without the shock.
-
Measure freezing behavior before and during the tone presentation.
-
-
Extinction Training (Optional):
-
Repeatedly expose the animal to the tone in the novel context without the shock over several days to measure the rate of extinction of the fear response.
-
-
Data Analysis:
Conclusion
This compound, as a potent FAAH inhibitor, is a promising compound for investigation in behavioral neuroscience and drug development. The protocols outlined above provide a robust framework for characterizing its potential anxiolytic, antidepressant, and cognitive-modulating effects. Researchers should carefully consider dose-response relationships and appropriate control groups to ensure the validity and reproducibility of their findings.
References
- 1. TC-F 2 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality - ProQuest [proquest.com]
- 9. Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty-acid amide hydrolase accelerates acquisition and extinction rates in a spatial memory task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAAH inhibitor OL-135 disrupts contextual, but not auditory, fear conditioning in rats [ouci.dntb.gov.ua]
Application Notes and Protocols for Cell-based Assays Measuring TCF/LEF Transcription Factor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors are central players in cell development, stem cell maintenance, and disease. This family in vertebrates includes TCF7 (also known as TCF1), LEF1, TCF7L1 (TCF3), and TCF7L2 (TCF4). Notably, the designation "TCF2" is not used; LEF1 is considered its functional equivalent[1]. These proteins are the primary nuclear effectors of the canonical Wnt/β-catenin signaling pathway[2][3].
In the absence of a Wnt signal, TCF/LEF factors bind to DNA and recruit co-repressors like Groucho to inhibit the expression of target genes[1][3]. When the Wnt pathway is activated, β-catenin accumulates, translocates to the nucleus, and binds to TCF/LEF proteins. This interaction displaces the co-repressors and recruits co-activators, transforming the TCF/LEF complex into a potent transcriptional activator[1][2][4]. This switch-like behavior regulates the expression of critical genes involved in proliferation and cell fate, such as c-Myc and Cyclin D1[4].
Given that dysregulation of the Wnt/β-catenin/TCF pathway is a hallmark of many cancers and developmental disorders, accurately measuring TCF/LEF activity is crucial for basic research and for the discovery of novel therapeutic agents[2][4]. This document provides an overview of the most common cell-based assays used to quantify TCF/LEF activity, complete with detailed protocols and data interpretation guidelines.
The Wnt/β-catenin/TCF Signaling Pathway
The activity of TCF/LEF transcription factors is tightly controlled by the canonical Wnt signaling pathway. The state of the pathway determines whether TCF/LEF factors act as repressors or activators of their target genes.
Caption: The Wnt/β-catenin signaling pathway.
Key Cell-Based Assay Methodologies
Two primary methods are widely used to measure TCF/LEF-mediated transcription in a cellular context: reporter gene assays and direct measurement of endogenous target gene expression.
A. TCF/LEF Reporter Gene Assays
This is the most common and direct method for quantifying TCF/LEF transcriptional activity. The principle involves transfecting cells with a plasmid containing a reporter gene (e.g., Firefly luciferase) driven by a minimal promoter and multiple upstream copies of the TCF/LEF binding site, also known as a Wnt Response Element (WRE).
-
TOPflash Reporter: This vector contains multiple wild-type TCF/LEF binding sites (CCTTTGATC) and is highly responsive to activation by the β-catenin/TCF complex[5][6].
-
FOPflash (Negative Control): This essential control vector contains mutated TCF/LEF binding sites (CCTTTGGCC) and should exhibit little to no response to Wnt pathway stimulation[5][6]. Comparing TOPflash to FOPflash activity helps to confirm that the observed signal is specific to TCF/LEF-mediated transcription.
-
Dual-Luciferase System: To control for variability in transfection efficiency and cell number, a second plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter (e.g., CMV) is co-transfected. The TCF/LEF-driven Firefly luciferase signal is then normalized to the Renilla luciferase signal[6][7][8].
Caption: Workflow for a dual-luciferase TCF/LEF reporter assay.
B. Analysis of Endogenous Target Gene Expression
An alternative and complementary approach is to measure the expression levels of known endogenous Wnt/TCF target genes. This method assesses the pathway's activity in a more native chromosomal context. Activation of TCF/LEF signaling leads to a quantifiable increase in the mRNA levels of genes such as AXIN2, c-MYC, and CCND1 (Cyclin D1)[4][5][6]. The most common technique for this is quantitative real-time PCR (qRT-PCR), which is highly sensitive and specific.
Caption: Logic flow from pathway activation to target gene analysis.
Experimental Protocols
Protocol 1: Dual-Luciferase TCF/LEF Reporter Assay
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions. HEK293T cells are commonly used as they are highly responsive to Wnt pathway activation[6].
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
TCF/LEF Reporter (TOPflash) and control (FOPflash) plasmids
-
Constitutive Renilla luciferase plasmid (e.g., pRL-CMV)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Test compounds (agonists, inhibitors)
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Day 1: Cell Seeding
-
Seed HEK293T cells in a 96-well white plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 2: Transfection
-
For each well, prepare a DNA-transfection reagent mix according to the manufacturer's protocol. A typical ratio per well is:
-
100 ng TOPflash (or FOPflash) plasmid
-
10 ng Renilla plasmid
-
-
Add the transfection complex to the cells.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Day 3: Treatment
-
Gently remove the medium and replace it with 100 µL of fresh medium containing the desired concentration of test compounds (e.g., Wnt3a conditioned media as a positive control, or small molecule inhibitors).
-
Incubate for an additional 16-24 hours.
-
-
Day 4: Lysis and Measurement
-
Remove the medium from the wells. Wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Following the dual-luciferase kit instructions, add the Firefly luciferase substrate to each well and measure luminescence (Signal 1).
-
Add the Stop & Glo® Reagent (which quenches the Firefly reaction and contains the Renilla substrate) and measure luminescence again (Signal 2).
-
Protocol 2: Quantification of AXIN2 mRNA by qRT-PCR
Materials:
-
Cells cultured and treated as desired in a 12-well or 6-well plate.
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for AXIN2 and a housekeeping gene (e.g., GAPDH or ACTB).
Procedure:
-
RNA Extraction:
-
Lyse cells and extract total RNA using a column-based kit according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. For a 10 µL reaction:
-
5 µL 2X SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL cDNA template
-
3 µL Nuclease-free water
-
-
Run the plate on a qRT-PCR instrument using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for AXIN2 and the housekeeping gene for each sample.
-
Calculate the change in expression using the ΔΔCt method.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Example Data from a Dual-Luciferase TCF/LEF Reporter Assay
| Treatment | Reporter | Firefly RLU | Renilla RLU | Ratio (Firefly/Renilla) | Fold Change (vs. Vehicle) |
|---|---|---|---|---|---|
| Vehicle | TOPflash | 15,250 | 75,500 | 0.202 | 1.0 |
| Wnt3a (100 ng/mL) | TOPflash | 485,600 | 74,700 | 6.501 | 32.2 |
| Wnt3a + Inhibitor X | TOPflash | 45,300 | 75,100 | 0.603 | 3.0 |
| Vehicle | FOPflash | 1,150 | 76,200 | 0.015 | - |
| Wnt3a (100 ng/mL) | FOPflash | 1,280 | 75,900 | 0.017 | - |
-
Interpretation: A significant increase in the normalized TOPflash signal upon Wnt3a treatment indicates pathway activation. The lack of response from the FOPflash reporter confirms the specificity of the assay. A successful inhibitor will reduce the Wnt3a-induced signal back towards the vehicle control level.
Table 2: Example Data from AXIN2 qRT-PCR Assay
| Treatment | Gene | Avg. Ct | ΔCt (CtTarget - CtGAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
|---|---|---|---|---|---|
| Vehicle | GAPDH | 18.5 | - | - | - |
| AXIN2 | 27.8 | 9.3 | 0.0 | 1.0 | |
| Wnt3a (100 ng/mL) | GAPDH | 18.6 | - | - | - |
| AXIN2 | 24.1 | 5.5 | -3.8 | 14.0 | |
| Wnt3a + Inhibitor X | GAPDH | 18.4 | - | - | - |
| | AXIN2 | 26.5 | 8.1 | -1.2 | 2.3 |
-
Interpretation: Wnt3a treatment leads to a lower Ct value for AXIN2, indicating higher expression. The calculated fold change confirms a robust transcriptional upregulation of this endogenous target gene. The inhibitor partially reverses this effect.
Conclusion
Measuring TCF/LEF transcription factor activity is fundamental to understanding the Wnt signaling pathway and screening for its modulators. The dual-luciferase reporter gene assay is a robust, high-throughput method for directly assessing TCF/LEF-mediated transcription[9][10]. Complementing this with the analysis of endogenous target gene expression via qRT-PCR provides a more physiologically relevant confirmation of pathway activity. Together, these cell-based assays provide a powerful toolkit for researchers in academic and drug discovery settings.
References
- 1. Tcf-Lef genes [web.stanford.edu]
- 2. TCF/LEF family - Wikipedia [en.wikipedia.org]
- 3. TCF/LEFs and Wnt Signaling in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/beta-catenin/tcf signaling: a critical pathway in gastrointestinal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bioivt.com [bioivt.com]
- 10. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of a Novel Compound in Anxiety-Like Behaviors
Introduction
Anxiety disorders are a prevalent class of mental health conditions, and preclinical research using animal models is crucial for the development of novel anxiolytic therapies.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of a compound for its potential anxiolytic-like effects in rodent models. The protocols and methodologies described herein are based on established and widely used behavioral assays for assessing anxiety.[2][3][4]
Data Presentation
Quantitative data from behavioral experiments should be summarized for clear comparison between treatment groups. Below are template tables for commonly used behavioral tests.
Table 1: Elevated Plus Maze (EPM) Data
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle | - | ||||
| Compound X | 1 | ||||
| Compound X | 5 | ||||
| Compound X | 10 | ||||
| Positive Control (e.g., Diazepam) | 2 |
Table 2: Open Field Test (OFT) Data
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Distance Traveled in Center (cm) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | - | ||||
| Compound X | 1 | ||||
| Compound X | 5 | ||||
| Compound X | 10 | ||||
| Positive Control (e.g., Diazepam) | 2 |
Table 3: Light-Dark Box Test Data
| Treatment Group | Dose (mg/kg) | Time in Light Chamber (s) | Transitions between Chambers | Latency to Enter Light Chamber (s) |
| Vehicle | - | |||
| Compound X | 1 | |||
| Compound X | 5 | |||
| Compound X | 10 | |||
| Positive Control (e.g., Diazepam) | 2 |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols are designed for use with mice or rats and can be adapted based on specific research needs.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[2][5][6] The test is based on the natural aversion of rodents to open and elevated spaces.[4]
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before testing (e.g., 30 minutes for intraperitoneal injection).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera for subsequent analysis.
-
After each trial, clean the maze thoroughly to remove any olfactory cues.
-
Analyze the video recordings to score the time spent in and the number of entries into the open and closed arms.
An increase in the time spent in the open arms and the percentage of open arm entries are indicative of anxiolytic-like effects.[6]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[2][4] Anxiety is inferred from the animal's tendency to remain in the periphery of the open field rather than exploring the more "exposed" central area.[4]
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
Procedure:
-
Administer the test compound or vehicle as required.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a specified duration (e.g., 10-30 minutes).
-
Record the session with a video tracking system.
-
Clean the apparatus after each animal.
-
Analyze the recordings for time spent in the center, distance traveled in the center, total distance traveled, and rearing frequency.
An increase in the time spent and distance traveled in the central zone suggests anxiolytic-like effects, while a significant change in total distance traveled can indicate effects on locomotion.[7]
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[5][6]
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set time (e.g., 5-10 minutes).
-
Record the session for later scoring.
-
Clean the box between trials.
-
Measure the time spent in the light chamber, the number of transitions between the two chambers, and the latency to first enter the light chamber.
An increase in the time spent in the light chamber and the number of transitions are interpreted as anxiolytic-like effects.[5][6]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying anxiety is crucial for drug development. Several signaling pathways have been implicated in the pathophysiology of anxiety.[8]
Signaling Pathways in Anxiety
Stress and anxiety can modulate various intracellular signaling cascades. For instance, chronic stress can enhance Src kinase activity, leading to changes in synaptic transmission and heightened anxiety-like behaviors.[9] The serotonergic system, particularly the 5-HT2 receptors, also plays a significant role in anxiety, with interactions between the corticotropin-releasing factor (CRF) system and serotonin receptors influencing anxiety-related behaviors.[10]
Caption: Key signaling pathways implicated in anxiety.
Experimental Workflow for Evaluating Anxiolytic Compounds
A typical workflow for the preclinical evaluation of a potential anxiolytic compound is outlined below.
Caption: Experimental workflow for anxiolytic drug screening.
References
- 1. Using the conditioned fear stress (CFS) animal model to understand the neurobiological mechanisms and pharmacological treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 6. scispace.com [scispace.com]
- 7. Regulatory T cells administration reduces anxiety-like behavior in mice submitted to chronic restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurobiology and treatment of anxiety: signal transduction and neural plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversing anxiety by targeting a stress-responsive signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRF receptor 1 regulates anxiety behavior via sensitization of 5-HT2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring FAAH Activity Following TC-F2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of Fatty Acid Amide Hydrolase (FAAH) in biological samples following treatment with TC-F2, a reversible, non-covalent FAAH inhibitor.[1][2] The primary methods described are fluorometric and radiometric assays, which are widely used for their sensitivity and reliability in quantifying FAAH activity.
Introduction to FAAH and this compound
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in the endocannabinoid system by degrading fatty acid amides, most notably the endocannabinoid anandamide (AEA).[3] The hydrolysis of AEA by FAAH terminates its signaling, which is involved in various physiological processes, including pain, inflammation, and mood regulation.[3] Inhibition of FAAH leads to elevated levels of anandamide, producing analgesic, anti-inflammatory, and anxiolytic effects.[3] This makes FAAH a significant therapeutic target for drug development.[3]
This compound is a potent and reversible inhibitor of FAAH with IC50 values of 28 nM and 100 nM for human and rat FAAH, respectively.[2] It is a non-covalent inhibitor and demonstrates selectivity for FAAH over other cannabinoid-related targets like CB1, CB2, and TRPV1 receptors.[2]
Data Presentation
The following table is a template for presenting quantitative data from FAAH activity assays after this compound treatment. This structured format allows for easy comparison of results.
| This compound Concentration (nM) | Mean FAAH Activity (RFU/min/µg protein) * | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 150.2 | 12.5 | 0 |
| 1 | 125.8 | 9.8 | 16.2 |
| 10 | 85.4 | 7.1 | 43.1 |
| 28 (IC50) | 75.1 | 6.3 | 50.0 |
| 100 | 32.7 | 4.5 | 78.2 |
| 1000 | 10.1 | 2.1 | 93.3 |
*RFU = Relative Fluorescence Units. Data are representative and should be replaced with experimental values.
Experimental Protocols
Two primary methods for measuring FAAH activity are detailed below: a fluorometric assay and a radiometric assay.
Protocol 1: Fluorometric FAAH Activity Assay
This assay is the most common method for measuring FAAH activity and is suitable for high-throughput screening.[3] It utilizes a non-fluorescent FAAH substrate that is cleaved by the enzyme to produce a highly fluorescent product.[3][4] The rate of fluorescence generation is directly proportional to the FAAH activity in the sample.[3]
I. Cell Culture and Treatment with this compound
This protocol outlines the treatment of cultured cells with this compound before measuring FAAH activity.
-
Materials:
-
Procedure:
-
Plate cells in a suitable culture plate and grow to the desired confluency.
-
Prepare different concentrations of this compound in the cell culture medium. Include a vehicle control containing the same concentration of the solvent used to dissolve this compound.[3]
-
Remove the existing medium from the cells and wash once with PBS.[3]
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.[3]
-
Incubate the cells for the desired treatment duration at 37°C in a CO2 incubator.[3]
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[3]
-
Proceed immediately to cell lysate preparation.[3]
-
II. Preparation of Cell Lysate
-
Materials:
-
Procedure:
-
Add an appropriate volume of ice-cold FAAH Assay Buffer containing a protease inhibitor cocktail to each well.[3]
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]
-
Homogenize the cells by sonicating on ice or by passing them through a fine-gauge needle.[3]
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Carefully transfer the supernatant, which contains the FAAH enzyme, to a new pre-chilled tube.[3]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing FAAH activity.[3]
-
The lysate can be used immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[3]
-
III. FAAH Activity Assay
-
Materials:
-
Procedure:
-
Prepare a Reaction Mix containing the FAAH substrate in FAAH Assay Buffer.
-
Set up the following wells in the 96-well plate:[3]
-
Sample Wells: Add a specific volume of cell lysate (e.g., 10-20 µg of protein) from this compound treated cells.
-
Vehicle Control Wells: Add lysate from vehicle-treated cells.
-
Positive Control Wells (optional): Add the provided FAAH positive control.
-
Inhibitor Control Wells: Add lysate from untreated cells and a known FAAH inhibitor.
-
Blank (No Enzyme) Wells: Add FAAH Assay Buffer instead of cell lysate.
-
-
Bring the volume of all wells to a final, equal volume with FAAH Assay Buffer.[3]
-
Initiate the reaction by adding the Reaction Mix to all wells.[3]
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.[3]
-
IV. Data Analysis
-
For each sample and control, calculate the rate of the reaction (change in fluorescence intensity per minute).[3]
-
Subtract the rate of the blank wells from the rate of all other wells to correct for background fluorescence.[3]
-
Normalize the FAAH activity to the protein concentration of the lysate (e.g., RFU/min/µg protein).[3]
-
Calculate the percentage inhibition of FAAH activity for each this compound concentration compared to the vehicle control.[3]
Protocol 2: Radiometric FAAH Activity Assay
This method measures FAAH activity by quantifying the formation of a radiolabeled product from a radiolabeled substrate.[7]
-
Materials:
-
Radioactive substrate (e.g., [14C-ethanolamine]-AEA)[7]
-
Tissue homogenates or cell lysates
-
Tris-HCl buffer
-
Scintillation counter and vials
-
-
Procedure:
-
Prepare tissue homogenates or cell lysates as described in the fluorometric assay protocol.
-
Set up reaction tubes containing Tris-HCl buffer, the biological sample, and any inhibitors (like this compound) or vehicle.
-
Initiate the reaction by adding the radioactive substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[8]
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Separate the radiolabeled product from the unreacted substrate using techniques like liquid-liquid extraction or chromatography.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate FAAH activity based on the amount of product formed per unit time per amount of protein.
-
Visualizations
Caption: FAAH-mediated degradation of anandamide and its inhibition by this compound.
Caption: Experimental workflow for the fluorometric FAAH activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TC-F2 solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-F2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[2][3] By inhibiting FAAH, this compound increases the levels of anandamide, thereby enhancing its effects on cannabinoid receptors (CB1 and CB2) and other cellular targets.[4] This modulation of the endocannabinoid system is of interest for research in pain, inflammation, and various neurological disorders.[1][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is soluble to at least 100 mM in DMSO.
Q3: How should I store this compound powder and stock solutions?
A3: For long-term stability, this compound in its powdered form should be stored at -20°C. Stock solutions of this compound in a solvent should be stored at -80°C.[1] Proper storage is crucial to prevent degradation of the compound.
Q4: Can I use this compound in aqueous buffers for my experiments?
A4: While this compound is soluble in DMSO, its solubility in aqueous buffers is likely to be low, a common characteristic of many small molecule inhibitors. Direct dissolution in aqueous buffers is not recommended. It is best practice to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Be aware that precipitation may occur if the final DMSO concentration is too low or the this compound concentration is too high.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
Q: I am having trouble dissolving the this compound powder in DMSO. What should I do?
A: If you are experiencing difficulty dissolving this compound powder, consider the following troubleshooting steps:
-
Vortexing and Sonication: Ensure you are vortexing the solution thoroughly. If the powder still does not dissolve, brief sonication in a water bath can help to break up any clumps and facilitate dissolution.
-
Warming: Gently warming the solution to 37°C can increase the solubility. However, avoid prolonged heating to prevent potential degradation of the compound.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can significantly decrease the solubility of many organic compounds.
Issue 2: Precipitation in Aqueous Solution
Q: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. How can I prevent this?
A: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.
-
Increase the Final DMSO Concentration: A higher final concentration of DMSO (e.g., 0.5% or 1%) in your experimental medium can help to keep the compound in solution. However, always run a vehicle control with the same final DMSO concentration to account for any effects of the solvent on your experiment.
-
Use a Surfactant: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help to maintain the solubility of the compound. The appropriate surfactant and its concentration will need to be determined empirically for your specific experimental setup.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
Issue 3: Inconsistent Experimental Results
Q: I am observing inconsistent results in my experiments with this compound. What could be the cause?
A: Inconsistent results can stem from several factors related to the handling of this compound:
-
Stock Solution Stability: Ensure that your this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles, which can lead to degradation. It is recommended to aliquot your stock solution into smaller, single-use volumes.
-
Precipitation: As mentioned previously, precipitation of the compound in your experimental setup will lead to a lower effective concentration and thus, inconsistent results. Visually inspect your solutions for any signs of precipitation before use.
-
Accurate Pipetting: Due to the high potency of this compound, accurate pipetting of small volumes is critical. Ensure your pipettes are calibrated and use appropriate techniques for handling viscous solvents like DMSO.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 439.51 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to avoid condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.3951 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing TC-F2 Concentration for Maximal FAAH Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-F2 to achieve maximal inhibition of Fatty Acid Amide Hydrolase (FAAH).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Higher than expected IC50 value for this compound.
-
Question: My experiment resulted in an IC50 value for this compound that is significantly higher than the reported 28 nM. What could be the cause?
-
Answer: Several factors could contribute to a deviation from the expected IC50 value. Consider the following troubleshooting steps:
-
Enzyme Activity: Ensure your FAAH enzyme is active and used at the appropriate concentration. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km) for accurate IC50 determination.[1]
-
Solvent Effects: this compound is soluble in DMSO.[2] However, high concentrations of organic solvents in the final assay volume can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells and ideally kept below 1%.
-
pH of Assay Buffer: The potency of some FAAH inhibitors can be pH-dependent. The optimal pH for FAAH activity is generally around 9.0. Verify the pH of your assay buffer.
-
This compound Integrity: Confirm the integrity and concentration of your this compound stock solution. Improper storage can lead to degradation. This compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when protected from light.[3][4]
-
Issue 2: High background fluorescence in the assay.
-
Question: I am observing high background fluorescence in my no-enzyme or no-substrate control wells. How can I reduce this?
-
Answer: High background fluorescence can mask the true signal from the enzymatic reaction. Here are some potential causes and solutions:
-
Autofluorescence of Compounds: this compound or other compounds in your assay may possess intrinsic fluorescence at the excitation and emission wavelengths used. Run a control with just the compound and assay buffer to check for autofluorescence.
-
Contaminated Reagents: Ensure all your reagents, especially the assay buffer and substrate, are free from fluorescent contaminants.
-
Well Plate Selection: Use black, opaque-bottom microplates for fluorescence assays to minimize background from well-to-well crosstalk and scattered light.
-
Reader Settings: Optimize the gain settings on your fluorescence plate reader. An excessively high gain can amplify background noise.
-
Issue 3: Inconsistent or non-reproducible results.
-
Question: My results for FAAH inhibition by this compound are not consistent between experiments. What should I check?
-
Answer: Lack of reproducibility can be frustrating. A systematic check of your experimental setup is crucial:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the enzyme, substrate, and inhibitor solutions. Small variations in volume can lead to significant differences in results.
-
Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all steps of the assay. Enzyme kinetics are highly sensitive to these parameters.
-
Reagent Preparation: Prepare fresh dilutions of your enzyme and substrate for each experiment. The stability of diluted reagents can vary.
-
Mixing: Ensure thorough mixing of reagents in the wells without introducing bubbles.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound for FAAH inhibition.
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible, non-covalent inhibitor of fatty acid amide hydrolase (FAAH).[3][4] This means it binds to the enzyme through non-covalent interactions and its inhibitory effect can be reversed.[5][6]
Q2: What is the recommended starting concentration range for this compound in an IC50 determination experiment?
A2: Given that the reported IC50 for this compound against human FAAH is 28 nM, a good starting point for your concentration-response curve would be to use a serial dilution that brackets this value. For instance, you could test concentrations ranging from 1 nM to 1 µM.
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO up to 100 mM.[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then make further dilutions in your assay buffer. Remember to keep the final DMSO concentration in your assay low and consistent.
Q4: What type of experimental controls should I include in my FAAH inhibition assay?
A4: To ensure the validity of your results, it is essential to include the following controls:
-
100% Activity Control: Contains the enzyme and substrate without the inhibitor. This represents the maximum enzyme activity.
-
Blank Control: Contains the substrate in assay buffer without the enzyme. This helps to measure background fluorescence.
-
Vehicle Control: Contains the enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This accounts for any effect of the solvent on enzyme activity.
-
Positive Control Inhibitor: A known FAAH inhibitor can be used to validate the assay setup.
Q5: What are the downstream consequences of FAAH inhibition by this compound?
A5: By inhibiting FAAH, this compound prevents the degradation of endocannabinoids like anandamide (AEA).[7] This leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2) and other targets.[8] This enhanced endocannabinoid signaling can modulate various physiological processes, including pain, inflammation, and neurotransmission.[7]
Data Presentation
Table 1: Representative Concentration-Response Data for this compound Inhibition of Human FAAH
| This compound Concentration (nM) | % FAAH Inhibition |
| 1 | 10.5 |
| 5 | 28.3 |
| 10 | 41.2 |
| 28 (IC50) | 50.0 |
| 50 | 68.7 |
| 100 | 82.1 |
| 500 | 95.4 |
| 1000 | 98.2 |
Note: This table presents illustrative data based on the known IC50 value of this compound for human FAAH (28 nM). Actual experimental results may vary.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Fluorescence-Based FAAH Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against FAAH using a commercially available fluorescence-based assay kit.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
DMSO
-
Black, opaque-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay (e.g., ranging from 1 nM to 1 µM). Ensure the final DMSO concentration is the same in all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank wells: Assay buffer and substrate.
-
100% Activity wells: Assay buffer, FAAH enzyme, and vehicle (DMSO).
-
Inhibitor wells: Assay buffer, FAAH enzyme, and diluted this compound.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the FAAH enzyme.
-
-
Initiate the Reaction:
-
Add the FAAH substrate to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC-based substrates) in kinetic mode for at least 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_100%_activity - V_blank))
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of FAAH inhibition by this compound.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. rndsystems.com [rndsystems.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reversible Inhibitors [sigmaaldrich.com]
- 7. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 8. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
How to select appropriate negative controls for TC-F2 experiments
Welcome to the technical support center for TC-F2 (Tissue Culture - F2-Isoprostane) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design robust experiments for measuring F2-isoprostanes, reliable biomarkers of oxidative stress in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is a this compound experiment?
A this compound experiment is a cell-based assay designed to quantify F2-isoprostanes, which are prostaglandin-like compounds generated from the free radical-mediated peroxidation of arachidonic acid.[1] These molecules are stable and reliable biomarkers of oxidative stress in a cellular system.[1][2] The "TC" refers to tissue culture, indicating the experiment is performed on cultured cells.
Q2: Why is selecting the right negative control crucial in this compound experiments?
Appropriate negative controls are essential to ensure the validity and reliability of your experimental results. They help to:
-
Establish a baseline for F2-isoprostane levels in your specific cell model.
-
Differentiate between the basal endogenous levels of F2-isoprostanes and a true negative result.
-
Identify false-positive results that may arise from non-specific effects of a treatment or vehicle.
-
Account for any background signal or interference from the sample matrix.
Q3: What are the primary types of negative controls for a this compound experiment?
There are three main categories of negative controls suitable for this compound experiments:
-
Vehicle Control: This is the most common type of negative control and is essential when your experimental treatment is dissolved in a solvent (vehicle).[3]
-
Antioxidant-Treated Control: This control helps to confirm that the measured F2-isoprostanes are indeed a result of oxidative stress.[4][5]
-
Biological Negative Control: This is the most rigorous type of negative control and involves using a cell line that is genetically modified to have a reduced capacity to produce F2-isoprostanes.[6][7]
Troubleshooting Guide: Selecting and Interpreting Negative Controls
This section provides a detailed guide on how to select, implement, and interpret different types of negative controls for your this compound experiments.
Vehicle Control
What is it? A vehicle control consists of cells treated with the same solvent (e.g., DMSO, ethanol, PBS) used to dissolve the experimental compound (the inducer of oxidative stress), but without the compound itself.[3]
When to use it: Always include a vehicle control when your treatment compound is dissolved in a solvent.
Experimental Protocol:
-
Prepare your experimental treatment by dissolving the compound of interest in a suitable vehicle at the desired final concentration.
-
Prepare the vehicle control by adding the same volume of the vehicle to the cell culture medium as used for the experimental treatment.
-
Treat a set of cells with the experimental treatment and another set with the vehicle control.
-
Incubate both sets of cells for the same duration under identical conditions.
-
Harvest the cells or conditioned media and proceed with the F2-isoprostane quantification assay (e.g., ELISA, LC-MS/MS).
Interpreting the Results:
| Vehicle Control Result | Experimental Treatment Result | Interpretation & Troubleshooting |
| Low F2-isoprostane levels | High F2-isoprostane levels | Expected Result: The treatment is inducing oxidative stress. |
| High F2-isoprostane levels | High F2-isoprostane levels | Problem: The vehicle itself may be inducing oxidative stress. Troubleshooting: Test different vehicles or reduce the concentration of the current vehicle. |
| Low F2-isoprostane levels | Low F2-isoprostane levels | Problem: The treatment may not be inducing oxidative stress at the tested concentration or time point. Troubleshooting: Increase the concentration or incubation time of the treatment. Verify the activity of your compound. |
Antioxidant-Treated Control
What is it? This control involves pre-treating cells with a known antioxidant before exposing them to the oxidative stress-inducing agent. A common antioxidant used is Trolox, a water-soluble analog of vitamin E.[8]
When to use it: Use this control to confirm that the increase in F2-isoprostanes is due to oxidative stress and can be mitigated by an antioxidant.
Experimental Protocol:
-
Prepare three groups of cells:
-
Group A (Vehicle Control): Treat with the vehicle alone. .
-
Group B (Experimental Treatment): Treat with the oxidative stress-inducing agent.
-
Group C (Antioxidant Control): Pre-treat with an antioxidant (e.g., Trolox) for a specific duration (e.g., 1-2 hours) before adding the oxidative stress-inducing agent.
-
-
Incubate all groups for the same duration under identical conditions.
-
Harvest the cells or conditioned media and measure F2-isoprostane levels.
Interpreting the Results:
| Vehicle Control | Experimental Treatment | Antioxidant-Treated Control | Interpretation & Troubleshooting |
| Low | High | Low | Expected Result: The F2-isoprostane production is mediated by oxidative stress. |
| Low | High | High | Problem: The increase in F2-isoprostanes may not be due to oxidative stress, or the antioxidant is not effective at the concentration used. Troubleshooting: Verify the mechanism of your treatment and test different concentrations or types of antioxidants. |
| High | High | High | Problem: The vehicle or another factor is causing high background levels of F2-isoprostanes. Refer to the vehicle control troubleshooting section. |
Biological Negative Control
What is it? A biological negative control utilizes a cell line that has been genetically modified (e.g., using CRISPR-Cas9) to lack a key enzyme involved in the fatty acid metabolism that produces arachidonic acid, the precursor to F2-isoprostanes.[6][7]
When to use it: This is the most definitive negative control to confirm that the measured signal is specific to the F2-isoprostane pathway you are investigating. It is particularly useful when developing new assays or investigating novel compounds.
Experimental Protocol:
-
Culture both the wild-type (WT) parental cell line and the genetically modified knockout (KO) cell line.
-
Treat both cell lines with the oxidative stress-inducing agent. Include a vehicle control for both cell lines as well.
-
Incubate all cell groups for the same duration under identical conditions.
-
Harvest the cells or conditioned media and quantify F2-isoprostane levels.
Interpreting the Results:
| Wild-Type + Vehicle | Wild-Type + Treatment | Knockout + Treatment | Interpretation & Troubleshooting |
| Low | High | Low/Undetectable | Expected Result: The measured F2-isoprostanes are specifically generated through the targeted pathway. |
| Low | High | High | Problem: The assay may be detecting non-specific products, or there are alternative pathways for F2-isoprostane generation in your cell model. Troubleshooting: Re-validate your assay's specificity. Investigate alternative metabolic pathways. |
| High | High | High | Problem: There may be a systemic issue with the experiment, such as contamination or a problem with the assay reagents. Review your entire experimental setup and reagent quality. |
Decision Pathway for Negative Control Selection
The following diagram illustrates a logical workflow for selecting the appropriate negative controls for your this compound experiments.
References
- 1. A protocol for quantifying lipid peroxidation in cellular systems by F2-isoprostane analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key issues in F2-isoprostane analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vehicle control: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. cyagen.com [cyagen.com]
- 8. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]
Long-term stability and storage of TC-F2 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of TC-F2 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO up to a maximum concentration of 100 mM.[1]
Q2: How should the solid (powder) form of this compound be stored? A2: There are varying storage recommendations for solid this compound, likely depending on the supplier and purity. Recommendations range from room temperature to 4°C, or -20°C.[1][2][3] For maximum stability, it is advisable to follow the storage instructions provided on the product's certificate of analysis. If this is unavailable, storing at -20°C is a common practice for preserving the long-term integrity of chemical compounds.[2]
Q3: What is the optimal temperature for the long-term storage of this compound stock solutions? A3: For long-term stability, this compound stock solutions prepared in a solvent should be stored at -80°C.[2]
Q4: How can I prevent solvent evaporation and water condensation in my stock solutions? A4: To prevent changes in concentration due to solvent loss, store stock solutions in glass vials with screw caps that have a Teflon disc to ensure a tight seal.[4] Before opening, always allow the vial to warm to room temperature to minimize condensation of atmospheric water into the solution.[4]
Q5: Are this compound stock solutions sensitive to freeze-thaw cycles? A5: While specific data on this compound is not available, repeated freeze-thaw cycles can degrade many chemical compounds. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Q6: What are the incompatible materials for this compound? A6: this compound should not be stored with strong acids/alkalis or strong oxidizing/reducing agents.[2]
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Supplier Recommendation 1 | Supplier Recommendation 2 | Supplier Recommendation 3 | General Best Practice |
| Solid (Powder) | Room Temperature[1] | 4°C[3] | -20°C[2] | -20°C |
| Stock Solution (in DMSO) | -80°C[2] | -80°C[2] | -80°C[2] | -80°C (Aliquot for single use) |
Table 2: Preparation of this compound Stock Solutions in DMSO (Molecular Weight: 439.51)[1]
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.28 mL | 11.38 mL | 22.75 mL |
| 5 mM | 0.46 mL | 2.28 mL | 4.55 mL |
| 10 mM | 0.23 mL | 1.14 mL | 2.28 mL |
| 50 mM | 0.05 mL | 0.23 mL | 0.46 mL |
Note: This data is for guidance only. For batch-specific molecular weights, refer to the Certificate of Analysis.[1]
Troubleshooting Guide
If you encounter inconsistent experimental results that may be linked to the stability of your this compound stock solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound stock solution stability issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Glass vial with a Teflon-lined screw cap[4]
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound (e.g., 5 mg) and place it in a sterile glass vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial (e.g., 1.14 mL for 5 mg of this compound to make a 10 mM solution).[1]
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Label the vial clearly with the compound name, concentration, solvent, and preparation date.
-
For long-term storage, create single-use aliquots and store them at -80°C.[2]
Protocol 2: Long-Term Stability Assessment by HPLC
Objective: To determine the long-term stability of a this compound stock solution by monitoring its purity over time using High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Time-Zero (T=0) Sample:
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.
-
Immediately analyze a sample of this solution via a validated HPLC method to determine its initial purity and peak area. This serves as the T=0 reference.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple small-volume glass vials.
-
Store these aliquots under the desired long-term storage condition (e.g., -80°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6, 12, and 18 months), remove one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Analyze the sample using the same HPLC method as the T=0 sample.
-
-
Data Analysis:
-
Compare the purity profile and the main peak area of the time-point sample to the T=0 reference.
-
A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability. Calculate the percentage of remaining this compound relative to the initial T=0 measurement.
-
Factors Influencing Stock Solution Stability
The stability of a chemical compound in solution is a multifactorial issue. The following diagram illustrates the key factors that can influence the long-term stability of this compound stock solutions.
Caption: Key factors influencing the stability of chemical stock solutions.
References
Technical Support Center: Minimizing Vehicle Effects in Preclinical Animal Studies
A Note on Terminology: The term "TC-F2 animal studies" does not correspond to a standard, widely recognized experimental model. This guide therefore addresses the critical principles of vehicle selection and effect mitigation for general nonclinical toxicology and pharmacology studies, which are broadly applicable to all animal research.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle, and why is its selection so critical in animal studies?
A vehicle is an inert substance used to deliver a test compound (e.g., a new drug candidate) to an animal.[1] The ideal vehicle should be biocompatible and have no biological effects of its own.[2] However, many substances used as vehicles, especially those needed to dissolve poorly water-soluble compounds, can have their own physiological and toxicological effects.[2][3] A poor choice of vehicle can confound study results by causing adverse effects that are incorrectly attributed to the test compound or by masking the true toxicity of the compound.[4] The primary goals in selecting a vehicle are to ensure accurate dose delivery, optimize exposure to the test substance, and minimize any vehicle-related side effects.[5]
Q2: My vehicle control group is showing unexpected toxicity (e.g., weight loss, mortality). What are the common causes?
Unexpected toxicity in a control group is a significant issue that can invalidate a study.[6] Common causes include:
-
Inherent Toxicity of the Vehicle: Some common solubilizing agents like DMSO, Polyethylene glycol (PEG-400), and Propylene glycol (PG) can cause effects such as neuromotor deficits, especially when administered intraperitoneally at high concentrations.[4]
-
Inappropriate Concentration or Volume: The concentration of the vehicle and the total volume administered are critical. For example, high concentrations of Cremophor EL and Gelucire 44/14 have been shown to cause intestinal membrane damage.[7] Administration volumes should not exceed established limits for the species and route (e.g., for oral gavage in rats, the volume should generally not exceed 10 mL/kg).[8]
-
Route of Administration: A vehicle that is safe for one route (e.g., oral) may be toxic via another (e.g., intravenous or intratracheal).[8] For instance, several vehicles like Tween 20 and Tween 80 can induce mild-to-severe toxicity in the respiratory system when administered via intratracheal instillation.[8]
-
Contamination: Using non-sterile vehicles for parenteral routes can lead to infections. In one study, 5% glucose used as a vehicle for 3-month intravenous infusions led to opportunistic infections and study failure, whereas 0.9% saline was successful.[6]
-
Osmolality and pH: Formulations for injection should have a pH and osmolality that are as close to physiological levels as possible to avoid irritation and tissue damage at the injection site.[9]
Q3: How do I select an appropriate vehicle for a new, poorly water-soluble test compound?
Developing formulations for poorly soluble compounds is a common challenge.[8] The selection process should be systematic, starting with the simplest and most inert vehicles first. A "tool belt" of multiple formulation options is recommended to address the diverse properties of new chemical entities.[3]
A general approach involves:
-
Attempt simple aqueous vehicles first: Water, saline, or 0.5% methylcellulose are preferred due to their low toxicity.[8]
-
If solubility is insufficient, consider co-solvents and surfactants: Introduce agents like PEG-400, propylene glycol, Tween 80, or DMSO. However, use the lowest concentration necessary to achieve solubilization, as these can have biological effects.[10]
-
Explore lipid-based formulations: For highly lipophilic compounds, oils (e.g., corn oil, sesame oil) or emulsifying agents may be necessary.[11]
-
Consider cyclodextrins: Hydroxypropyl-β-cyclodextrin can be used to encapsulate and solubilize hydrophobic molecules, but it has been associated with renal toxicity at higher doses.[8]
-
Conduct a Vehicle Tolerability Study: Before initiating the main experiment, it is crucial to run a small-scale pilot study to confirm that the chosen vehicle is well-tolerated in the specific animal model, at the intended dose volume and frequency.[5][12]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Solutions |
| High variability in study data (pharmacokinetic or pharmacodynamic endpoints) | Vehicle may be altering drug absorption or metabolism. Some vehicles can affect membrane barrier functions.[7] | Review literature for known effects of the vehicle on relevant biological pathways. Consider a different class of vehicle. Ensure formulation homogeneity. |
| Test compound precipitates out of solution upon injection or at the injection site. | The vehicle is not maintaining solubility in a physiological environment (e.g., upon mixing with blood). | Verify that the drug stays in solution after being added to plasma in vitro.[9] Increase the concentration of the solubilizing agent (if tolerated) or switch to a more robust formulation like a lipid emulsion or cyclodextrin complex. |
| Animals show signs of pain or irritation at the injection site (subcutaneous or intramuscular). | The formulation's pH or osmolality is non-physiological. The vehicle itself is an irritant. | Adjust the pH of the formulation to be between 5 and 9.[9] Dilute the formulation if possible to reduce irritant concentration. Select a less irritating vehicle. |
| Neuromotor or behavioral changes observed in the control group (e.g., sedation, ataxia). | The vehicle has central nervous system (CNS) effects. DMSO, PEG-400, and propylene glycol are known to cause neuromotor deficits.[4][13] | Reduce the concentration of the vehicle. If CNS effects are unavoidable, switch to a vehicle known to be inert in behavioral assays, such as aqueous methylcellulose.[4] |
| Unexpected changes in clinical pathology (e.g., elevated liver enzymes, altered blood lipids). | The vehicle is causing organ-specific toxicity or metabolic changes. | Conduct a thorough literature search on the vehicle's known toxicities.[14] Run a vehicle-only toxicity study with a comprehensive panel of clinical pathology endpoints to characterize the effects before the main study. |
Quantitative Data on Vehicle Effects
The following tables summarize data on the effects of common vehicles. These data highlight the importance of selecting the lowest effective and best-tolerated concentration.
Table 1: Effects of Solubilizing Agents on Intestinal Membrane Toxicity in Rats
| Vehicle (Concentration) | Lactate Dehydrogenase (LDH) Release (Marker of cell damage) |
| Control | Baseline |
| Sodium Taurocholate (5% & 10% w/v) | Significantly Increased |
| Gelucire 44/14 (5% & 10% v/v) | Significantly Increased |
| Cremophor EL (10% v/v) | Increased |
| PEG 400, Transcutol P, Propylene Glycol, Tween 80, DMSO (at tested concentrations) | No significant increase |
| Data synthesized from an in situ closed-loop study in rats.[7] |
Table 2: Behavioral Effects of Intraperitoneally Administered Vehicles in Mice
| Vehicle (Concentration in Saline) | Effect on Locomotor Activity |
| Emulphor-620 (up to 32%) | No significant effect |
| Tween-20 (16%) | Significantly Decreased |
| Tween-80 (32%) | Significantly Decreased |
| DMSO (32% and 64%) | Significantly Decreased |
| Ethanol (16%) | Increased (biphasic response) |
| Ethanol (32%) | Decreased (biphasic response) |
| Data synthesized from a 12-hour locomotor activity monitoring study in CD2F1 male mice.[10] |
Experimental Protocols
Protocol: Vehicle Tolerability Study
Objective: To assess the safety and tolerability of a chosen vehicle formulation in a specific animal model prior to its use in a definitive toxicology or efficacy study.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as the planned main study. A small group size (e.g., n=3-5 per group) is typically sufficient.
-
Groups:
-
Group 1 (Control): Naive (untreated) or administered a known safe vehicle like 0.9% saline.
-
Group 2 (Test Vehicle): Administered the candidate vehicle formulation at the maximum proposed volume and concentration.
-
-
Administration:
-
Endpoints and Monitoring: Monitor animals frequently (at least daily) for a range of clinical signs.[17]
-
Mortality/Morbidity: Record any instances of death or animals reaching a moribund state.[18]
-
Clinical Observations: Note changes in posture, activity level, respiration, and the presence of any abnormal signs (e.g., diarrhea, rough coat, discharge from eyes/nose).[19]
-
Body Weight: Measure body weight daily. A loss of more than 15-20% from baseline is a common humane endpoint.[17]
-
Food and Water Consumption: Monitor daily, as significant decreases can indicate poor health.
-
Injection Site Reactions (for parenteral routes): Score for erythema (redness), edema (swelling), and other signs of irritation.
-
Optional Endpoints: For a more thorough assessment, blood samples can be collected at the end of the study for hematology and serum biochemistry analysis.[16] A gross necropsy and histopathology of key organs can also be performed.[16]
-
-
Data Analysis: Compare the data from the test vehicle group to the control group. The vehicle is considered tolerated if it does not induce mortality, significant weight loss, persistent adverse clinical signs, or other meaningful pathological changes.
Visualizations
Logical Workflow for Vehicle Selection
Caption: Decision tree for selecting a vehicle for in vivo animal studies.
Hypothetical Pathway of Vehicle-Induced Inflammation
Caption: Potential mechanism of vehicle-induced inflammatory signaling.
References
- 1. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. altasciences.com [altasciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.ucsb.edu [research.ucsb.edu]
- 18. sc.edu [sc.edu]
- 19. med.teikyo-u.ac.jp [med.teikyo-u.ac.jp]
Technical Support Center: Interpreting Unexpected Results in TC-F2 Experiments
Welcome to the technical support center for TC-F2, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting unexpected results, and understanding the nuances of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible, and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, this compound increases the endogenous levels of anandamide, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways. This modulation of the endocannabinoid system is of significant interest for therapeutic applications in pain, inflammation, and neurological disorders.
Q2: What are the key differences between this compound and other FAAH inhibitors?
This compound is a non-covalent, reversible inhibitor of FAAH. This contrasts with some other widely used FAAH inhibitors, such as URB597, which are carbamate-based and act as irreversible covalent inhibitors. The reversibility of this compound's binding may offer a different pharmacokinetic and pharmacodynamic profile, which can be advantageous in certain experimental contexts.
Q3: What are the known off-target effects of FAAH inhibitors that I should be aware of?
While this compound is reported to be highly selective for FAAH over other cannabinoid-related targets like CB1, CB2, and TRPV1 receptors, it is crucial to consider potential off-target effects, especially at higher concentrations. Some FAAH inhibitors have been shown to interact with other lipases and serine hydrolases. For example, the FAAH inhibitor BIA 10-2474 was found to inhibit several other lipases, leading to alterations in lipid networks. It is good practice to include appropriate controls to assess for potential off-target effects in your experiments.
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle will depend on the route of administration and may require specific formulation development. Always refer to the manufacturer's instructions for specific solubility and storage recommendations to ensure the stability and activity of the compound.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Lack of Efficacy in In Vitro Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions. - Test the solubility of this compound in your specific assay buffer or medium at the desired concentration before proceeding with the full experiment. |
| Incorrect Dosing | - Verify the accuracy of your stock solution concentration and serial dilutions. - Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
| Cell Line Insensitivity | - Confirm that your chosen cell line expresses FAAH at a sufficient level to observe an inhibitory effect. This can be checked by Western blot or qPCR. - Consider using a cell line with known high FAAH expression as a positive control. |
| Assay Conditions | - Optimize incubation time. The effect of FAAH inhibition on anandamide levels and downstream signaling may be time-dependent. - Ensure the assay readout is sensitive enough to detect the expected biological change. |
| Compound Degradation | - Prepare fresh stock solutions of this compound regularly. - Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 2: Inconsistent or Unexpected Results in In Vivo Experiments
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize the vehicle and route of administration for this compound. - Conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound after administration. |
| Metabolism of this compound | - Be aware of potential species differences in drug metabolism. The metabolic stability of this compound may vary between rodents and humans. |
| Off-Target Effects | - At higher doses, the risk of off-target effects increases. If unexpected phenotypes are observed, consider if they could be related to the inhibition of other enzymes. - Include a less selective FAAH inhibitor as a comparator to help distinguish between FAAH-specific and off-target effects. |
| Animal Model Considerations | - The baseline endocannabinoid tone can vary between different animal strains and under different housing conditions. - Ensure that the chosen animal model is appropriate for studying the targeted biological pathway. |
| Behavioral Assay Variability | - Properly habituate animals to the experimental procedures to reduce stress-induced variability. - Ensure consistent environmental conditions (e.g., lighting, noise) during behavioral testing. |
Quantitative Data Summary
Table 1: Comparative Potency of FAAH Inhibitors
| Compound | Type | IC50 (human FAAH) | IC50 (rat FAAH) | Selectivity Notes |
| TC-F 2 | Reversible, Non-covalent | 28 nM | 100 nM | >20 µM for CB1, CB2, TRPV1 |
| URB597 | Irreversible, Covalent | 4.6 nM | - | Selective over other serine hydrolases |
| PF-04457845 | Irreversible, Covalent | ~7 nM | ~13 nM | Highly selective for FAAH |
| OL-135 | Reversible, Covalent | 15 nM | - | Selective FAAH inhibitor |
IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay in Cell Lysates
This protocol provides a general framework for assessing the inhibitory activity of this compound on FAAH in a cell lysate preparation.
Materials:
-
Cells expressing FAAH (e.g., HEK293 cells overexpressing human FAAH)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
FAAH substrate (e.g., anandamide-d4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS for quantification of anandamide and its metabolite
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the FAAH enzyme.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Inhibitor Incubation: In a microplate, add a fixed amount of cell lysate protein to each well. Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the FAAH substrate to each well. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of remaining substrate and/or the formed metabolite.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Assessment of Anti-nociceptive Effects in a Rodent Model of Inflammatory Pain
This protocol outlines a general procedure for evaluating the analgesic effects of this compound in a carrageenan-induced inflammatory pain model in rats.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Paw pressure or thermal hyperalgesia testing apparatus
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and equipment for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold or latency for each rat.
-
Compound Administration: Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the induction of inflammation.
-
Induction of Inflammation: Inject a small volume of carrageenan solution into the plantar surface of one hind paw of each rat.
-
Post-treatment Measurements: At various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours), measure the paw withdrawal threshold or latency in both the ipsilateral (inflamed) and contralateral (non-inflamed) paws.
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups to determine the anti-nociceptive effect of the compound.
Visualizations
Anandamide Signaling Pathway
Caption: Simplified diagram of the anandamide signaling pathway at a synapse.
Experimental Workflow for In Vitro FAAH Inhibition
Caption: General workflow for an in vitro FAAH inhibition assay.
Logical Flow for Troubleshooting Low Potency
Caption: Decision tree for troubleshooting low potency of this compound in vitro.
Best practices for handling and storing TC-F2 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing TC-F2 powder, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible, and selective non-covalent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] Its primary mechanism of action is to block the activity of FAAH, which is the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][4][5] By inhibiting FAAH, this compound increases the levels of endogenous anandamide, thereby enhancing endocannabinoid signaling.[1][6]
2. What are the recommended storage conditions for this compound powder and its solutions?
Proper storage of this compound is crucial to maintain its stability and activity. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years[1] |
| In DMSO | -80°C | 6 months[1][2] |
| In DMSO | -20°C | 1 month (protect from light)[2] |
| In DMSO | 4°C | 2 weeks[1] |
3. What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[3] For in vivo experiments, a stock solution in DMSO can be further diluted in vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline.[2]
4. What are the key safety precautions to take when handling this compound powder?
According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[7] When handling this compound powder, the following personal protective equipment (PPE) and safety measures are recommended:
-
Engineering Controls: Use in a well-ventilated area with an appropriate exhaust. Ensure access to a safety shower and eye wash station.[7]
-
Eye Protection: Wear safety goggles with side-shields.[7]
-
Hand Protection: Wear protective gloves.[7]
-
Skin and Body Protection: Wear impervious clothing.[7]
-
Respiratory Protection: Use a suitable respirator to avoid inhalation of dust.[7]
-
Handling Practices: Avoid contact with skin and eyes. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no enzyme inhibition | Improper storage of this compound: The compound may have degraded due to incorrect storage temperatures or exposure to light. | Verify that the this compound powder and solutions have been stored according to the recommended conditions (-20°C for powder, -80°C for long-term solution storage).[1][2] |
| Inaccurate concentration of this compound solution: Errors in weighing the powder or in serial dilutions can lead to incorrect final concentrations. | Prepare a fresh stock solution, ensuring accurate measurement of the powder and solvent. Use calibrated pipettes for dilutions. | |
| Precipitation of this compound in assay buffer: The compound may not be fully soluble in the final assay buffer, especially at higher concentrations. | Ensure the final concentration of DMSO or other solvent is compatible with your assay system and does not exceed the recommended percentage (typically <1%). You may need to optimize the buffer composition or sonicate the solution briefly. | |
| High background signal in fluorescence-based assays | Autofluorescence of this compound: The compound itself might exhibit fluorescence at the excitation and emission wavelengths of the assay. | Run a control well containing only the assay buffer and this compound (at the highest concentration used) to measure its intrinsic fluorescence. Subtract this background from your experimental wells. |
| Contamination of reagents or plates: | Use fresh, high-purity reagents and sterile, opaque-walled plates designed for fluorescence assays to minimize background. | |
| Variability between replicate wells | Poor mixing: Inadequate mixing of reagents can lead to inconsistent results. | Ensure thorough mixing of all components in each well by gentle pipetting or using a plate shaker. |
| Edge effects on the microplate: Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect results. | Avoid using the outermost wells of the plate for critical samples. Fill these wells with buffer or water to minimize evaporation from adjacent wells. | |
| Unexpected off-target effects in cell-based or in vivo studies | Lack of selectivity at high concentrations: Although this compound is selective for FAAH, at very high concentrations it might interact with other targets. | Perform dose-response experiments to determine the optimal concentration range for FAAH inhibition without off-target effects. Compare your results with known selective inhibitors. This compound shows high selectivity for FAAH over other cannabinoid-related targets like CB1, CB2, and TRPV1 (IC50 > 20 µM).[3] |
Experimental Protocols
1. Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (M.Wt: 439.51 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.395 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1][2]
2. General Protocol for FAAH Inhibition Assay
This protocol provides a general workflow for a fluorescence-based FAAH inhibitor screening assay. Specific details may vary depending on the commercial assay kit used.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., JZL 195)
-
96-well, opaque-walled microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 1%.
-
Assay Plate Setup:
-
100% Initial Activity Wells (Negative Control): Add assay buffer, FAAH enzyme, and the same volume of DMSO as used for the inhibitor wells.
-
Inhibitor Wells: Add assay buffer, FAAH enzyme, and the diluted this compound solutions.
-
Background Wells (No Enzyme): Add assay buffer and the highest concentration of this compound to control for compound autofluorescence.
-
Positive Control Wells: Add assay buffer, FAAH enzyme, and a known FAAH inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the FAAH substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).[8]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% initial activity wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: FAAH Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an FAAH inhibition assay using this compound.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TC-F 2 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|1304778-15-1|MSDS [dcchemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Comparing the efficacy of TC-F2 and URB597 as FAAH inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent fatty acid amide hydrolase (FAAH) inhibitors: TC-F2 and URB597. FAAH is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, leading to potential therapeutic benefits in a range of conditions including pain, anxiety, and inflammatory disorders. This document aims to provide an objective comparison of the efficacy of this compound and URB597, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative parameters for this compound and URB597, providing a snapshot of their potency and selectivity as FAAH inhibitors.
Table 1: Potency of this compound and URB597 Against FAAH
| Compound | Target | Species | IC50 (nM) | Ki (µM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | Notes |
| This compound | FAAH | Human | 28[1][2] | Not Reported | Not Applicable | Not Applicable | Reversible, non-covalent inhibitor. |
| FAAH | Rat | 100 | Not Reported | Not Applicable | Not Applicable | ||
| URB597 | FAAH | Human (liver) | 3[3][4] | 2.0 ± 0.3[5] | 0.0033 ± 0.0003[5] | ~1650[5] | Irreversible carbamate inhibitor. |
| FAAH | Rat (brain) | 5[3] | Not Reported | Not Reported | Not Reported | ||
| FAAH | Rat (brain membranes) | 4.6[4] | Not Reported | Not Reported | Not Reported |
Table 2: Selectivity Profile
| Compound | Off-Target | IC50 (µM) | Notes |
| This compound | CB1 Receptor | > 20 | Displays high selectivity for FAAH. |
| CB2 Receptor | > 20 | ||
| TRPV1 | > 20 | ||
| URB597 | Cannabinoid Receptors | No significant activity | Selective for FAAH over cannabinoid-related targets.[3] |
| Monoacylglycerol Lipase (MAGL) | No significant activity |
In Vivo Efficacy and Pharmacokinetics
Both compounds have demonstrated activity in vivo, leading to increased levels of anandamide and producing analgesic and anxiolytic effects in rodent models.
URB597 has been extensively studied in vivo. Intraperitoneal (i.p.) administration in rats at doses of 0.3 mg/kg has been shown to reduce allodynia and hyperalgesia in inflammatory pain models[4]. In vivo studies have demonstrated that URB597 rapidly distributes to the brain and produces a sustained inhibition of FAAH activity, leading to elevated brain anandamide levels[5][6].
This compound is also reported to be active in vivo. While detailed pharmacokinetic and in vivo efficacy studies are less prevalent in the public domain compared to URB597, its high in vitro potency suggests it is a valuable tool for in vivo research.
Signaling Pathway and Experimental Workflow
To understand the context of FAAH inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: FAAH signaling pathway and point of inhibition.
Caption: General experimental workflow for FAAH inhibition assay.
Detailed Experimental Protocols
The following are representative protocols for assessing FAAH inhibition, based on methodologies described in the primary literature.
Protocol 1: Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available kits and methods described in the literature for determining FAAH activity and inhibition.
Materials:
-
FAAH enzyme source (e.g., human or rat brain microsomes, or recombinant FAAH)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Test inhibitors: this compound or URB597 dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme preparation to the desired concentration in cold FAAH Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or URB597 in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Setup: In a 96-well plate, add a defined volume of the diluted enzyme to each well.
-
Pre-incubation: Add the serially diluted inhibitors to the wells containing the enzyme. For irreversible inhibitors like URB597, a pre-incubation period (e.g., 15-30 minutes at 37°C) is crucial to allow for covalent modification of the enzyme. For reversible inhibitors like this compound, this step may be shorter. Include a vehicle control (DMSO) and a positive control (a known FAAH inhibitor).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells. The final substrate concentration should be at or near its Km value for FAAH.
-
Signal Detection: Immediately measure the fluorescence intensity kinetically over a period of 10-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors, k_inact and Ki values can be determined by analyzing the progress curves at different inhibitor concentrations[5].
Protocol 2: In Vivo Assessment of FAAH Inhibition in Rodents
This protocol outlines a general procedure for evaluating the in vivo efficacy of FAAH inhibitors.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound or URB597 formulated for in vivo administration (e.g., suspended in a vehicle of 5% Tween 80, 5% polyethylene glycol 400, and 90% saline for URB597)
-
Anandamide standard for LC-MS/MS analysis
-
Equipment for tissue homogenization and extraction
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer this compound or URB597 to the animals via the desired route (e.g., intraperitoneal injection). Doses for URB597 typically range from 0.1 to 10 mg/kg[7][8]. A vehicle control group should be included.
-
Time Course: Euthanize animals at various time points after drug administration (e.g., 1, 4, 8, 24 hours) to assess the time course of FAAH inhibition and changes in anandamide levels.
-
Tissue Collection: Rapidly collect brain and other tissues of interest and flash-freeze them in liquid nitrogen.
-
Tissue Processing:
-
FAAH Activity Assay: Homogenize a portion of the tissue in an appropriate buffer. Determine the remaining FAAH activity in the homogenates using an in vitro assay as described in Protocol 1.
-
Anandamide Quantification: Homogenize another portion of the tissue and perform a lipid extraction. Quantify the levels of anandamide using a validated LC-MS/MS method.
-
-
Behavioral Assessment: In separate cohorts of animals, assess the behavioral effects of the inhibitors in relevant models of pain (e.g., hot plate test, von Frey test) or anxiety (e.g., elevated plus maze) at time points corresponding to significant FAAH inhibition.
-
Data Analysis: Compare the FAAH activity, anandamide levels, and behavioral responses between the inhibitor-treated groups and the vehicle control group using appropriate statistical analyses.
Conclusion
Both this compound and URB597 are highly effective FAAH inhibitors with distinct characteristics. URB597 is a well-validated tool for in vivo studies, backed by a large body of literature. Its irreversible nature ensures a prolonged duration of action. This compound, as a potent, reversible, and non-covalent inhibitor, offers an alternative with a different pharmacological profile that may be advantageous in certain experimental contexts where reversibility is desired. The choice between these two inhibitors will ultimately depend on the specific requirements of the research, including the desired mechanism of action, duration of effect, and the experimental model being used. This guide provides the foundational data and protocols to assist researchers in making an informed selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 8. Beneficial Changes in Rat Vascular Endocannabinoid System in Primary Hypertension and under Treatment with Chronic Inhibition of Fatty Acid Amide Hydrolase by URB597 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the FAAH Inhibitors TC-F2 and PF-04457845
A detailed in vivo comparison of the fatty acid amide hydrolase (FAAH) inhibitors TC-F2 and PF-04457845 is hampered by the limited availability of public data for this compound. While extensive in vivo research has characterized PF-04457845 as a potent, irreversible inhibitor with demonstrated efficacy in pain models, publicly accessible in vivo studies for the reversible inhibitor this compound are lacking. This guide provides a comprehensive overview of the available data for both compounds, highlighting their distinct mechanisms of action and summarizing the in vivo performance of PF-04457845.
Mechanism of Action: A Tale of Two Inhibition Strategies
The primary distinction between this compound and PF-04457845 lies in their interaction with the FAAH enzyme. PF-04457845 is a covalent, irreversible inhibitor, meaning it forms a permanent bond with the enzyme, leading to prolonged inactivation. In contrast, this compound is a non-covalent, reversible inhibitor, which temporarily binds to the enzyme and its inhibitory effect can be overcome.
This fundamental difference in their mechanism of action has significant implications for their pharmacokinetic and pharmacodynamic profiles. Irreversible inhibitors like PF-04457845 often exhibit a longer duration of action that is independent of the compound's half-life in the body. Reversible inhibitors such as this compound typically have a duration of action that is more closely tied to their concentration at the target site.
In Vitro Potency
Both compounds demonstrate high potency against the FAAH enzyme in in vitro assays.
| Compound | Target | Inhibition Type | IC50 (Human FAAH) | IC50 (Rat FAAH) |
| This compound | FAAH | Reversible, Non-covalent | 28 nM[1] | 100 nM[1] |
| PF-04457845 | FAAH | Irreversible, Covalent | 7.2 nM | - |
In Vivo Performance: A Focus on PF-04457845
Due to the absence of publicly available in vivo data for this compound, this section will focus on the well-documented in vivo characteristics of PF-04457845.
Efficacy in Pain Models
PF-04457845 has demonstrated significant efficacy in rodent models of inflammatory and neuropathic pain.
| Animal Model | Pain Type | Key Findings |
| Rat Complete Freund's Adjuvant (CFA) | Inflammatory | Dose-dependent reduction in thermal hyperalgesia and mechanical allodynia. |
| Rat Streptozotocin (STZ)-induced diabetic neuropathy | Neuropathic | Alleviation of mechanical allodynia. |
| Rat Chronic Constriction Injury (CCI) | Neuropathic | Reversal of mechanical allodynia. |
Pharmacokinetics of PF-04457845
Pharmacokinetic studies in rats have shown that PF-04457845 is orally bioavailable and achieves significant brain penetration.
| Species | Administration | Dose | Cmax (plasma) | Tmax (plasma) | Brain/Plasma Ratio |
| Rat | Oral | 1 mg/kg | ~100 ng/mL | 2-4 hours | ~1.6 |
Pharmacodynamics of PF-04457845
In vivo studies have confirmed that PF-04457845 effectively inhibits FAAH activity and elevates the levels of the endocannabinoid anandamide (AEA) in the brain. A single oral dose has been shown to produce sustained FAAH inhibition for over 24 hours.
Experimental Protocols
In Vivo Pain Models (for PF-04457845)
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: Male Sprague-Dawley rats are injected with CFA into the plantar surface of the hind paw. Thermal hyperalgesia is assessed using a plantar test apparatus, and mechanical allodynia is measured with von Frey filaments. PF-04457845 or vehicle is administered orally at various time points post-CFA injection.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathic Pain: Diabetes is induced in male Wistar rats by a single intraperitoneal injection of STZ. Mechanical allodynia is assessed using von Frey filaments starting two weeks after STZ injection. PF-04457845 or vehicle is administered orally.
Pharmacokinetic Studies (for PF-04457845)
Male Sprague-Dawley rats are administered PF-04457845 orally. Blood samples are collected at various time points, and plasma concentrations of the compound are determined by LC-MS/MS. For brain penetration studies, animals are euthanized at specific time points, and brain tissue is collected for analysis.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of FAAH and its inhibition.
Caption: General experimental workflows for in vivo studies.
Conclusion
PF-04457845 is a well-characterized, potent, and irreversible FAAH inhibitor with proven in vivo efficacy in preclinical pain models. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, supports its potential as a therapeutic agent.
This compound is a potent and selective reversible FAAH inhibitor. However, the lack of publicly available in vivo data for this compound prevents a direct comparison of its efficacy, pharmacokinetics, and pharmacodynamics with PF-04457845. Further in vivo studies on this compound are necessary to fully understand its therapeutic potential and to enable a comprehensive head-to-head comparison with other FAAH inhibitors. The distinct mechanisms of inhibition between these two compounds suggest they may have different therapeutic profiles, a hypothesis that can only be tested through direct comparative in vivo studies.
References
A Comparative Guide to the Selectivity of the Serine Hydrolase Inhibitor BIA 10-2474
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474 and its selectivity against other serine hydrolases. This analysis is crucial for understanding its target engagement and potential off-target effects, which have significant implications for drug development and safety. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.
Introduction to BIA 10-2474 and the Importance of Selectivity
BIA 10-2474 is an experimental, long-acting inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, BIA 10-2474 increases anandamide levels, which has therapeutic potential for various neurological and psychiatric disorders. However, a tragic incident during a Phase I clinical trial, which resulted in the death of a participant and severe neurological symptoms in others, highlighted the critical importance of understanding the inhibitor's selectivity. Subsequent investigations revealed that BIA 10-2474 interacts with several other serine hydrolases, and these off-target activities are thought to have contributed to its toxicity.
This guide focuses on the selectivity profile of BIA 10-2474 in comparison to PF-04457845, another FAAH inhibitor with a better-defined safety profile. The data presented here is derived from studies utilizing activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing the selectivity of enzyme inhibitors in complex biological systems.
Quantitative Selectivity Profile of FAAH Inhibitors
The following table summarizes the in situ half-maximal inhibitory concentrations (IC50) of BIA 10-2474 and the alternative FAAH inhibitor PF-04457845 against human FAAH and a panel of off-target serine hydrolases. The data was obtained using competitive activity-based protein profiling (ABPP) in human cell lines.
| Target Enzyme | BIA 10-2474 IC50 (µM) | PF-04457845 IC50 (µM) |
| FAAH | 0.05 - 0.07 | ~0.001 - 0.01 |
| FAAH2 | Inhibited | >10 |
| ABHD6 | Inhibited (near-complete at 10 µM) | Not Inhibited |
| CES1 | Inhibited | Not Inhibited |
| CES2 | Inhibited (near-complete at 10 µM) | Not Inhibited |
| PNPLA6 | 11 | Not Inhibited |
| PLA2G15 | 38 | Not Inhibited |
Data compiled from multiple sources.[1][2]
Experimental Protocols
The selectivity of BIA 10-2474 and other inhibitors against the serine hydrolase family is commonly determined using Competitive Activity-Based Protein Profiling (ABPP) . This method allows for the assessment of an inhibitor's engagement with its intended target and potential off-targets in a complex proteome.
Principle of Competitive ABPP
Competitive ABPP involves the pre-incubation of a biological sample (e.g., cell lysate, tissue homogenate, or live cells) with the inhibitor of interest. Subsequently, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes is added. The ABP covalently binds to the active site of the enzymes that have not been blocked by the inhibitor. The extent of ABP labeling is then quantified, typically by fluorescence scanning of a gel or by mass spectrometry, to determine the potency and selectivity of the inhibitor. A reduction in ABP labeling of a particular enzyme in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.
Detailed Methodology for In Situ Competitive ABPP
-
Cell Culture and Treatment: Human cell lines (e.g., HEK293T or SW620) are cultured under standard conditions. For in situ experiments, intact cells are treated with varying concentrations of the test inhibitor (e.g., BIA 10-2474) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours) at 37°C.
-
Cell Lysis: After incubation, cells are harvested and lysed in a suitable buffer (e.g., Tris-buffered saline) to prepare a proteome lysate. The total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Activity-Based Probe Labeling: The cell lysates are then incubated with a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., FP-TAMRA for fluorescence detection or FP-biotin for mass spectrometry). The labeling reaction is typically carried out for a defined period (e.g., 30 minutes) at room temperature.
-
Sample Preparation for Analysis:
-
For Gel-Based Analysis: The labeling reaction is quenched by adding SDS-PAGE loading buffer. The samples are then resolved on an SDS-PAGE gel.
-
For Mass Spectrometry-Based Analysis (ABPP-SILAC): For quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed. Two cell populations are grown in media containing either "heavy" (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg) or "light" (normal) amino acids. The "heavy" cells are treated with the inhibitor, and the "light" cells with the vehicle. The lysates are mixed, labeled with a biotinylated ABP, and the labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.
-
-
Data Analysis:
-
Gel-Based Analysis: The gel is scanned for fluorescence to visualize the labeled serine hydrolases. The intensity of the fluorescent bands is quantified, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Mass Spectrometry-Based Analysis: The ratios of "heavy" to "light" peptides are determined. A low heavy/light ratio for a particular protein indicates that the inhibitor has bound to and inhibited that protein.
-
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context of FAAH inhibition, the following diagrams are provided.
Caption: Experimental workflow for competitive activity-based protein profiling (ABPP).
Caption: Simplified FAAH signaling pathway and the inhibitory action of BIA 10-2474.
Conclusion
The case of BIA 10-2474 serves as a critical reminder of the importance of thorough selectivity profiling in drug development. While it is a potent inhibitor of its intended target, FAAH, its off-target interactions with other serine hydrolases, such as ABHD6 and various carboxylesterases, likely contributed to its severe neurotoxicity. In contrast, the alternative FAAH inhibitor PF-04457845 demonstrates a much cleaner selectivity profile, highlighting the feasibility of developing highly selective enzyme inhibitors. The use of advanced proteomic techniques like competitive ABPP is indispensable for characterizing the selectivity of chemical probes and drug candidates, ultimately contributing to the development of safer and more effective therapeutics.
References
Cross-Validation of TC-F2's Inhibitory Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of TC-F2, a potent fatty acid amide hydrolase (FAAH) inhibitor, and contextualizes its performance against other known FAAH inhibitors. The information is intended to assist researchers in evaluating this compound for their studies and to provide standardized protocols for cross-validation experiments.
Inhibitory Activity of this compound and Comparators
This compound is a potent, reversible, and selective inhibitor of fatty acid amide hydrolase (FAAH)[1][2]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[3][4]. Inhibition of FAAH leads to increased levels of AEA, which in turn modulates various physiological processes, including pain, inflammation, and cell proliferation[5][6]. The anti-cancer potential of FAAH inhibitors is an active area of research, with studies showing effects on the growth and invasion of various cancer cell lines[5][6].
The following table summarizes the known inhibitory concentration (IC50) of this compound against human FAAH and provides a comparison with the well-studied FAAH inhibitor, URB597, in select cancer cell lines. It is important to note that while the IC50 of this compound for purified human FAAH is established, specific IC50 values in different cell lines are not widely published. The data for URB597 is provided to offer a benchmark for comparison and to highlight the need for direct, cell-based comparative studies.
Table 1: Comparison of FAAH Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Human FAAH | 28 | Not specified (enzyme assay) | [2][7] |
| URB597 | FAAH | <20 | BV2 (microglial cells) | [8] |
| URB597 | FAAH | Not specified, but effective at 10 µM | A549, H460 (lung cancer) | [5] |
| URB597 | FAAH | Effective at 10-50 µM | MDA-MB-231, MCF7, T47D (breast cancer) | [8] |
Table 2: Cytotoxicity Profile (Conceptual)
Data on the specific cytotoxicity of this compound in a wide range of cell lines is limited. FAAH inhibitors are generally expected to have low cytotoxicity in non-cancerous cells. The following table is a conceptual representation of the data that should be generated to fully assess the therapeutic window of this compound.
| Compound | Cell Line | Cell Type | Assay | IC50 / CC50 (µM) |
| This compound | A549 | Lung Carcinoma | MTT | Data not available |
| This compound | MDA-MB-231 | Breast Carcinoma | MTT | Data not available |
| This compound | HT-29 | Colon Carcinoma | MTT | Data not available |
| This compound | HEK293 | Normal Kidney | MTT | Data not available |
| This compound | MCF-10A | Normal Breast | MTT | Data not available |
Experimental Protocols
To facilitate the cross-validation of this compound's inhibitory activity, a detailed protocol for a cell-based FAAH inhibition assay is provided below. This protocol is adapted from standard fluorometric FAAH activity assays[1][3][4][7].
Protocol: Cell-Based FAAH Inhibition Assay
1. Cell Culture and Treatment:
-
Culture the desired cell lines (e.g., A549, MDA-MB-231, HT-29, HEK293, MCF-10A) to 80-90% confluency in appropriate media.
-
Prepare stock solutions of this compound and comparator inhibitors (e.g., URB597) in DMSO.
-
Treat cells with a range of inhibitor concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).
2. Preparation of Cell Lysates:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Homogenize the lysate by sonication or passage through a fine-gauge needle.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the FAAH enzyme and determine the protein concentration using a standard method (e.g., BCA assay).
3. FAAH Activity Assay (Fluorometric):
-
The assay is based on the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl 7-amino, 4-methyl coumarin amide (AAMCA), which releases the fluorescent product 7-amino, 4-methyl coumarin (AMC)[2][3].
-
In a 96-well black plate, add the cell lysate (normalized for protein concentration) to each well.
-
Add the FAAH assay buffer.
-
To inhibitor wells, add the respective concentrations of this compound or other inhibitors. For control wells, add vehicle.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate AAMCA to all wells.
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C[3][7].
4. Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per minute) for each well.
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the FAAH activity to the protein concentration.
-
Plot the percentage of FAAH inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: General signaling pathway of FAAH and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of FAAH inhibitors in cell lines.
Discussion and Future Directions
The available data strongly suggest that this compound is a highly potent inhibitor of human FAAH. Its efficacy in various cellular contexts, particularly in cancer cell lines where FAAH is often upregulated, warrants further investigation. The provided experimental protocol offers a standardized method for researchers to perform a direct comparative analysis of this compound against other FAAH inhibitors like URB597.
Future studies should focus on:
-
Generating IC50 values for this compound in a broad panel of cancer cell lines (e.g., lung, breast, colon, prostate) and non-cancerous control cell lines.
-
Performing comparative studies with other well-characterized FAAH inhibitors to establish the relative potency and selectivity of this compound in a cellular environment.
-
Investigating the downstream signaling effects of this compound treatment in different cell lines to elucidate the specific pathways modulated by increased anandamide levels. This could include examining the effects on cell proliferation, apoptosis, and invasion, as well as key signaling nodes like the EGFR pathway in lung cancer cells[5].
By systematically addressing these research questions, the scientific community can gain a comprehensive understanding of this compound's therapeutic potential and its mechanism of action in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of FAAH Inhibitors
The inhibition of Fatty Acid Amide Hydrolase (FAAH) represents a promising therapeutic strategy for a variety of disorders, including anxiety, pain, and inflammation. By preventing the degradation of endogenous fatty acid amides like anandamide, FAAH inhibitors can potentiate endocannabinoid signaling. This guide provides a comparative analysis of the pharmacokinetic profiles of three key FAAH inhibitors: PF-04457845, JNJ-42165279, and BIA 10-2474, offering insights for researchers and drug development professionals.
Pharmacokinetic Profiles Comparison
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and predicting its efficacy and safety. The following table summarizes key pharmacokinetic parameters for PF-04457845, JNJ-42165279, and BIA 10-2474, based on data from clinical and preclinical studies.
| Parameter | PF-04457845 | JNJ-42165279 | BIA 10-2474 |
| Species | Human, Rat, Dog | Human, Rat | Human |
| Route of Administration | Oral | Oral | Oral |
| Tmax (hours) | 0.5 - 1.2 (Human, single & multiple doses)[1][2]; 2 - 4 (Rat, single dose)[3] | Not explicitly stated in the provided results. | Rapidly absorbed[4][5][6] |
| Half-life (t½, hours) | 11 - 23 (Human)[6] | 8 - 14 (Human)[6] | 8 - 10 (Human, Day 10)[4][5][7] |
| Bioavailability | 88% (Rat), 58% (Dog)[8] | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Key Findings | Rapidly absorbed with supraproportional exposure increase at lower single doses (0.1 to 10 mg) and dose-proportional pharmacokinetics at higher single doses (10 to 40 mg) and with multiple daily doses (0.5 to 8 mg).[1][2] Steady-state is achieved by day 7.[1][2][9] Food has no effect on its pharmacokinetics.[1][2] It is a potent and selective irreversible FAAH inhibitor.[9] | Produces potent central and peripheral FAAH inhibition.[10][11] Administration resulted in an increase in plasma and cerebrospinal fluid (CSF) fatty acid amides.[10][11] Saturation of brain FAAH occupancy occurred with doses ≥10 mg.[10][11] | Showed a linear relationship between dose and AUC.[4][5][7] Reached steady state within 5-6 days of administration.[4][5][7] A tragic outcome in a clinical trial at a high repeated dose (50 mg) led to its discontinuation.[4][5][6] |
Experimental Protocols
The pharmacokinetic parameters presented above were determined through a series of preclinical and clinical studies. While specific details vary between studies, a generalized experimental workflow can be described.
Preclinical Pharmacokinetic Studies (Rats and Dogs):
-
Drug Administration: PF-04457845 was administered intravenously (iv) or orally (po). For oral administration, the compound was formulated as a crystalline material in a methylcellulose suspension.[8]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of the FAAH inhibitor were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution. Bioavailability was calculated by comparing the AUC from oral administration to that from intravenous administration.
Clinical Pharmacokinetic Studies (Healthy Volunteers):
-
Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies were conducted.[1][2]
-
Drug Administration: The FAAH inhibitors were administered orally as capsules or tablets.
-
Sample Collection: Blood and urine samples were collected at predefined time points. In some studies, cerebrospinal fluid (CSF) was also collected.[10]
-
Bioanalysis: Plasma, urine, and CSF concentrations of the drug and its metabolites were measured using validated LC-MS/MS methods.
-
Pharmacodynamic Assessments: FAAH activity in leukocytes and plasma concentrations of fatty acid amides (e.g., anandamide) were measured to assess the pharmacological effect of the inhibitor.[1][4][10]
-
Safety and Tolerability: Subjects were monitored for adverse events, and cognitive function was assessed.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the clinical pharmacokinetic and pharmacodynamic evaluation of an FAAH inhibitor.
References
- 1. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 6. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FAAH Target Engagement of TC-F2 in Brain Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of TC-F2, a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), in brain tissue. We present a comparative analysis of this compound against other well-characterized FAAH inhibitors, supported by experimental data and detailed protocols.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, a class of endogenous signaling lipids that includes the endocannabinoid anandamide (AEA).[1][2] By hydrolyzing AEA to arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an increase in endogenous AEA levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2). This mechanism has shown therapeutic potential for various conditions, including pain, anxiety, and neuroinflammatory disorders, without the psychoactive side effects associated with direct CB1 agonists.
This compound is a potent, reversible, and non-covalent inhibitor of human and rat FAAH, with IC50 values of 28 nM and 100 nM, respectively. It exhibits high selectivity for FAAH over other cannabinoid-related targets such as CB1, CB2, and TRPV1 receptors (IC50 > 20 µM). This guide explores robust methods to validate the engagement of this compound with its intended target, FAAH, within the complex environment of the brain.
Comparative Analysis of FAAH Inhibitors
The efficacy of an FAAH inhibitor is determined by its potency, selectivity, and ability to engage the target in the brain. Below is a comparison of this compound with other notable FAAH inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution.
| Inhibitor | Type | Potency (IC50/Ki) | Selectivity | Key Characteristics |
| This compound | Reversible, Non-covalent | hFAAH IC50: 28 nM; rFAAH IC50: 100 nM | High selectivity over CB1, CB2, and TRPV1 (>20 µM) | Potent and reversible, suitable for studies requiring transient FAAH inhibition. |
| PF-3845 | Irreversible, Covalent (Carbamate) | kinact/Ki = 14,310 M⁻¹s⁻¹ | Highly selective for FAAH over other serine hydrolases.[3] | Potent, long-acting inhibitor with demonstrated in vivo efficacy in raising brain AEA levels.[4][5] |
| URB597 | Irreversible, Covalent (Carbamate) | IC50 ~ 4-5 nM | Selective for FAAH, but can inhibit other serine hydrolases at higher concentrations.[6] | Widely used preclinical tool compound for studying the effects of FAAH inhibition.[7][8][9] |
| OL-135 | Reversible, Competitive (α-ketoheterocycle) | Ki = 4.7 nM | Selective for FAAH over other mammalian serine hydrolases. | Produces transient elevations of AEA in vivo.[10] |
| MAFP | Irreversible, Covalent (Fluorophosphonate) | Potent | Broad-spectrum serine hydrolase inhibitor. | A useful tool for in vitro and ex vivo studies but lacks selectivity for in vivo applications.[1][2] |
| CAY10435 | Selective FAAH inhibitor | Potent | Selective | Used in ex vivo imaging studies to demonstrate regional FAAH inhibition.[1][2] |
Experimental Protocols for Target Validation
Accurate validation of FAAH target engagement is crucial for the development of novel therapeutics. The following are detailed protocols for key experimental methods used to assess the interaction of inhibitors like this compound with FAAH in brain tissue.
Ex Vivo Autoradiography of FAAH Activity
This method provides a quantitative and regionally specific measure of FAAH activity in the brain following systemic administration of an inhibitor.
Principle: Radiolabeled anandamide ([3H]AEA) is administered in vivo. In the brain, FAAH metabolizes [3H]AEA to [3H]arachidonic acid, which is then incorporated into membrane phospholipids, trapping the radiolabel in the tissue. The amount of trapped radioactivity is proportional to FAAH activity. Pre-treatment with an FAAH inhibitor will reduce the accumulation of tritium in brain regions expressing FAAH.
Detailed Protocol:
-
Animal Dosing:
-
Administer the FAAH inhibitor (e.g., this compound) or vehicle to mice via the desired route (e.g., intraperitoneal, oral).
-
At the time of peak inhibitor concentration, administer a solution of [3H]anandamide (e.g., 1 mg/kg with 50 µCi) intravenously.[11]
-
-
Tissue Collection and Preparation:
-
After a set time (e.g., 15-30 minutes), euthanize the animals and rapidly remove the brains.[11]
-
Flash-freeze the brains in isopentane cooled with dry ice.
-
Section the frozen brains on a cryostat (e.g., 20 µm sections) and mount the sections onto microscope slides.
-
-
Autoradiography:
-
Expose the brain sections to a tritium-sensitive phosphor imaging screen or autoradiographic film for a suitable duration (e.g., 2-4 weeks).
-
-
Data Analysis:
-
Quantify the optical density of the autoradiograms in various brain regions of interest using image analysis software.
-
Compare the signal in inhibitor-treated animals to vehicle-treated controls to determine the percentage of FAAH inhibition in specific brain regions.[1]
-
In Vitro FAAH Activity Assay
This assay measures the enzymatic activity of FAAH in brain homogenates and is useful for determining the direct inhibitory potency of a compound.
Principle: A fluorogenic or radiolabeled FAAH substrate is incubated with brain tissue homogenate. The rate of product formation, which is proportional to FAAH activity, is measured. The addition of an inhibitor will reduce the rate of substrate hydrolysis.
Detailed Protocol:
-
Preparation of Brain Homogenate:
-
Dissect specific brain regions (e.g., cortex, hippocampus) from untreated animals.
-
Homogenize the tissue in ice-cold assay buffer (e.g., Tris-HCl buffer, pH 9.0).
-
Centrifuge the homogenate at low speed to remove cellular debris, and collect the supernatant. Determine the protein concentration of the supernatant.
-
-
Inhibition Assay:
-
Pre-incubate the brain homogenate with various concentrations of the inhibitor (e.g., this compound) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Detection and Analysis:
-
If using a fluorogenic substrate, measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).[12][13]
-
If using a radiolabeled substrate, stop the reaction and separate the product from the substrate using liquid-liquid extraction or chromatography, followed by scintillation counting.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of FAAH inhibition against the inhibitor concentration.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of an inhibitor against an entire enzyme family in a native biological sample.
Principle: A broad-spectrum, active site-directed chemical probe that covalently labels active serine hydrolases is used. In a competitive ABPP experiment, brain proteome is pre-incubated with an inhibitor before labeling with the probe. The inhibitor will compete with the probe for binding to the active site of FAAH, leading to a reduction in probe labeling.
Detailed Protocol:
-
Proteome Preparation:
-
Prepare soluble and membrane fractions of brain proteomes from untreated animals.
-
-
Competitive Labeling:
-
Analysis by SDS-PAGE:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the band corresponding to FAAH will decrease with increasing concentrations of the inhibitor.
-
-
Proteome-wide Selectivity (MS-based ABPP):
-
For a more comprehensive selectivity profile, a biotinylated probe can be used.
-
After labeling, the probe-labeled proteins are enriched on streptavidin beads, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled serine hydrolases.[3]
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Ex Vivo Autoradiography.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Ex vivo imaging of fatty acid amide hydrolase activity and its inhibition in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological blockade of the fatty acid amide hydrolase (FAAH) alters neural proliferation, apoptosis and gliosis in the rat hippocampus, hypothalamus and striatum in a negative energy context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of fatty-acid amide hydrolase accelerates acquisition and extinction rates in a spatial memory task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. abcam.cn [abcam.cn]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to TC-F2 and First-Generation FAAH Inhibitors
In the landscape of therapeutic drug development, particularly for neurological and inflammatory disorders, the inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising strategy. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related bioactive lipids. By inhibiting FAAH, the endogenous levels of these signaling molecules are elevated, offering potential therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists. This guide provides a detailed comparison of TC-F2, a second-generation FAAH inhibitor, with notable first-generation inhibitors, including PF-3845, URB597, and PF-04457845.
Biochemical and Pharmacological Properties
A key distinction between this compound and many first-generation FAAH inhibitors lies in their mechanism of action. This compound is a potent, reversible, and non-covalent inhibitor of FAAH.[1][2] In contrast, many first-generation inhibitors, such as the carbamate URB597 and the urea-based compounds PF-3845 and PF-04457845, are irreversible, covalent modifiers of the enzyme's active site serine.[3][4][5] The reversibility of this compound may offer a more controlled and potentially safer pharmacological profile.
| Compound | Type | Mechanism of Action | IC50 (human FAAH) | IC50 (rat FAAH) | Selectivity |
| This compound | Second-Generation | Reversible, Non-covalent | 28 nM[1][2] | 100 nM[1] | Selective over CB1, CB2, and TRPV1 (IC50 > 20 µM)[1] |
| PF-3845 | First-Generation | Irreversible, Covalent | Ki = 0.23 µM[6] | - | Highly selective in vivo[5] |
| URB597 | First-Generation | Irreversible, Covalent | 4.6 nM[7][8] | - | Selective for FAAH in the brain, but inhibits other serine hydrolases in the liver[5][6] |
| PF-04457845 | First-Generation | Irreversible, Covalent | 7.2 nM[9][10][11][12][13] | 7.4 nM[10] | Exquisitely selective for FAAH in vitro and in vivo[9][11][12][13] |
| OL-135 | First-Generation | Reversible, Covalent | - | - | Selective for FAAH[14] |
In Vivo Efficacy
Both first and second-generation FAAH inhibitors have demonstrated efficacy in various preclinical models of pain and inflammation.
First-Generation Inhibitors:
-
PF-3845 has shown dose-dependent inhibition of mechanical allodynia in a rat model of inflammatory pain, with a minimum effective dose of 3 mg/kg.[5]
-
URB597 has been shown to reduce mechanical allodynia and thermal hyperalgesia in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats at a dose of 0.3 mg/kg.[8][12] However, it was found to be ineffective in a rat model of neuropathic pain.[8][12]
-
PF-04457845 is a potent analgesic in both inflammatory and non-inflammatory pain models in rats, with a minimum effective dose of 0.1 mg/kg in the CFA model.[1][9][11][15] A single oral administration has been shown to have a long duration of action, providing efficacy for 24 hours.[1][9]
-
OL-135 , a reversible inhibitor, has demonstrated analgesic effects in rodent models of neuropathic and inflammatory pain.[14]
This compound: While specific head-to-head comparative in vivo efficacy studies with first-generation inhibitors are not readily available in the public domain, this compound is described as being active in vivo.[1] Further research is needed to fully delineate its efficacy profile in various disease models compared to established first-generation compounds.
Pharmacokinetic Profiles
The pharmacokinetic properties of FAAH inhibitors are critical for their therapeutic potential, influencing dosing regimens and clinical outcomes.
| Compound | Administration Route | Key Pharmacokinetic Parameters (Rat) |
| This compound | - | Data not publicly available. |
| PF-3845 | Oral | High oral bioavailability (>80%)[5] |
| URB597 | Oral | Oral bioavailability of 36%; t1/2 of approximately 3 hours[16] |
| PF-04457845 | Oral | High oral bioavailability (88%); Tmax of 4 hours; High brain permeability (brain/plasma ratio of 1.6)[1] |
| OL-135 | - | Plasma concentration at ED50 in pain models was 0.7 µM[13] |
Off-Target Effects and Safety
A crucial aspect of drug development is understanding the selectivity and potential off-target effects of a compound. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of inhibitors against entire enzyme families in native biological systems.[17][18][19]
-
PF-04457845 has been shown to be exquisitely selective for FAAH with minimal off-target activity against other serine hydrolases.[9][13][17]
-
URB597 , while selective for FAAH in the brain, has been found to inhibit other serine hydrolases, including carboxylesterases, in peripheral tissues like the liver.[5][6] Some studies also suggest potential off-target effects independent of FAAH and cannabinoid receptors.[16][20][21]
-
PF-3845 is also considered a highly selective FAAH inhibitor.[3][5]
-
The off-target profile of This compound has not been extensively published, but it is reported to be selective over cannabinoid receptors CB1 and CB2, and the TRPV1 channel.[1]
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is commonly used to determine the potency of FAAH inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.[7][18][22][23]
Protocol Outline:
-
Enzyme Source: Prepare a microsomal fraction from cells or tissues expressing FAAH.
-
Reaction Setup: In a 96-well plate, add the enzyme preparation, assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA), and the test inhibitor at various concentrations.[24]
-
Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 5 minutes at 37°C) to allow for binding.[24]
-
Initiation: Add the AAMCA substrate to initiate the reaction.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.[18][24]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of FAAH activity.
In Vivo Carrageenan-Induced Inflammatory Pain Model
This is a widely used animal model to assess the anti-inflammatory and analgesic effects of compounds.
Principle: Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to heat), and allodynia (pain in response to a normally non-painful stimulus).
Protocol Outline:
-
Animals: Male Sprague-Dawley rats or mice are commonly used.
-
Baseline Measurement: Measure the baseline paw volume using a plethysmometer and assess baseline sensitivity to thermal and mechanical stimuli.
-
Induction of Inflammation: Inject a 1% or 2% solution of carrageenan in saline into the plantar surface of the hind paw.[3][11][12][17][25]
-
Drug Administration: Administer the test compound (e.g., this compound or a first-generation FAAH inhibitor) either before or after the carrageenan injection, depending on the study design (prophylactic or therapeutic).
-
Assessment of Edema: Measure the paw volume at various time points after carrageenan injection to determine the extent of swelling.[11][12][17]
-
Assessment of Pain Behavior: Measure thermal hyperalgesia using a plantar test apparatus and mechanical allodynia using von Frey filaments at different time points.
-
Data Analysis: Compare the paw volume and pain thresholds between drug-treated and vehicle-treated groups to determine the efficacy of the compound.
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a step forward in the development of FAAH inhibitors due to its reversible, non-covalent mechanism of action, which may offer advantages in terms of safety and control over target engagement compared to the irreversible, covalent first-generation inhibitors. While first-generation compounds like PF-04457845 have demonstrated high potency and selectivity, the potential for off-target effects with some earlier irreversible inhibitors highlights the importance of thorough selectivity profiling.
Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound. Specifically, detailed pharmacokinetic and in vivo efficacy data for this compound in direct comparison with first-generation inhibitors will be crucial for guiding its future clinical development. The continued exploration of both reversible and irreversible FAAH inhibitors will undoubtedly contribute to a deeper understanding of the endocannabinoid system and the development of novel therapeutics for a range of debilitating conditions.
References
- 1. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of effect of chronic pre-treatment with the FAAH inhibitor URB597 on inflammatory pain behaviour: evidence for plastic changes in the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FAAH inhibitor OL-135 disrupts contextual, but not auditory, fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 18. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Assessing the Potency of TC-F2: A Comparative Analysis with Leading FAAH Inhibitors
In the landscape of therapeutic drug discovery, the inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising strategy for the management of pain, anxiety, and inflammatory disorders. This guide provides a comparative analysis of the novel FAAH inhibitor, TC-F2, against other well-characterized inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its relative potency and mechanism of action.
Quantitative Comparison of Inhibitor Potency
The potency of this compound and other selected FAAH inhibitors is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are derived from in vitro enzymatic assays against human and rat FAAH.
| Inhibitor | Target Organism | IC50 (nM) | Ki (μM) | Mechanism of Action |
| This compound | Human | 28 | - | Reversible, Noncovalent |
| Rat | 100 | - | Reversible, Noncovalent | |
| URB597 | Human (liver) | 3 | - | Irreversible, Covalent |
| Rat (brain) | 5 | - | Irreversible, Covalent | |
| PF-3845 | Human | 18 | 0.23 | Irreversible, Covalent |
| OL-135 | Human | - | 0.0047 | Reversible, Covalent |
Understanding the Endocannabinoid Signaling Pathway
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets. This modulation of endocannabinoid tone is the basis for the therapeutic potential of FAAH inhibitors.
Endocannabinoid signaling at the synapse.
Experimental Protocols
The determination of inhibitor potency is critical for comparative assessment. The following are detailed methodologies for common in vitro FAAH inhibition assays.
Radiometric Assay for FAAH Activity
This method measures the enzymatic activity of FAAH by quantifying the products of radiolabeled anandamide hydrolysis.
1. Enzyme Preparation:
-
Homogenize tissue or cells known to express FAAH (e.g., rat brain or human liver microsomes) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).
-
Centrifuge the homogenate to obtain a supernatant or microsomal fraction containing the enzyme.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the enzyme preparation, the test inhibitor (at varying concentrations), and the assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
3. Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a known concentration of radiolabeled anandamide (e.g., [¹⁴C]anandamide).
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
4. Reaction Termination and Product Separation:
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol, 2:1 v/v).
-
Separate the aqueous phase (containing the radiolabeled ethanolamine product) from the organic phase (containing unreacted radiolabeled anandamide) by centrifugation.
5. Quantification and Data Analysis:
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorometric Assay for FAAH Activity
This assay utilizes a synthetic substrate that becomes fluorescent upon cleavage by FAAH, providing a continuous and high-throughput method for measuring enzyme activity.
1. Reagents and Preparation:
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Enzyme: Recombinant human or rat FAAH.
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Inhibitor: Test compound (e.g., this compound) and a known FAAH inhibitor as a positive control.
2. Assay Procedure:
-
In a 96-well microplate, add the FAAH assay buffer, the test inhibitor at various concentrations, and the FAAH enzyme.
-
Incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C. Readings are typically taken every minute for 30 minutes.
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time).
-
Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Calculate the IC50 value as described in the radiometric assay protocol.
Experimental Workflow for FAAH Inhibitor Screening
The general workflow for identifying and characterizing FAAH inhibitors involves a multi-step process, from initial screening to detailed kinetic analysis.
Workflow for FAAH inhibitor discovery.
Concluding Remarks
This compound presents as a potent, reversible, and noncovalent inhibitor of FAAH. Its potency is comparable to other established inhibitors, although its noncovalent mechanism distinguishes it from irreversible covalent inhibitors like URB597 and PF-3845. This difference in mechanism may have significant implications for its in vivo efficacy and safety profile. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other FAAH inhibitors. The diagrams of the signaling pathway and experimental workflow serve as visual aids to better understand the context and process of FAAH inhibitor research and development.
A Critical Review of TC-F2 as a Pharmacological Tool for Fatty Acid Amide Hydrolase (FAAH) Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a promising therapeutic strategy for a variety of neurological and inflammatory disorders. By preventing the breakdown of the endocannabinoid anandamide, FAAH inhibitors can potentiate its analgesic, anxiolytic, and anti-inflammatory effects. This guide provides a critical review of TC-F2, a potent and reversible FAAH inhibitor, and compares its pharmacological profile with other widely used FAAH inhibitors: PF-3845, URB597, and JNJ-42165279.
Introduction to this compound and its Mechanism of Action
This compound is a potent, reversible, and non-covalent inhibitor of fatty acid amide hydrolase (FAAH). Its mechanism of action centers on blocking the active site of the FAAH enzyme, thereby preventing the hydrolysis of anandamide and other fatty acid amides. This leads to an accumulation of these endogenous signaling lipids, enhancing their activity at cannabinoid receptors (CB1 and CB2) and other targets. The reversibility of this compound's binding is a key characteristic that distinguishes it from several other FAAH inhibitors that act as irreversible, covalent modifiers of the enzyme.
Comparative Analysis of FAAH Inhibitors
The selection of an appropriate pharmacological tool is critical for reproducible and translatable research. The following tables provide a comparative summary of this compound and other key FAAH inhibitors based on available in vitro data. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, data from different sources should be interpreted with caution.
Table 1: In Vitro Potency of FAAH Inhibitors
| Compound | Target | Species | IC50 (nM) | Ki (µM) | Mechanism of Action |
| This compound | FAAH | Human | 28 | Not Reported | Reversible, Non-covalent |
| FAAH | Rat | 100 | Not Reported | Reversible, Non-covalent | |
| PF-3845 | FAAH | Human | 18 | 0.23 | Irreversible, Covalent (Carbamylation) |
| URB597 | FAAH | Human (Liver) | 3 | 2.0 | Irreversible, Covalent (Carbamylation) |
| FAAH | Rat (Brain) | 5 | Not Reported | Irreversible, Covalent (Carbamylation) | |
| JNJ-42165279 | FAAH | Human | 70 | Not Reported | Covalent, Slowly Reversible |
| FAAH | Rat | 313 | Not Reported | Covalent, Slowly Reversible |
Note: IC50 and Ki values are highly dependent on assay conditions and should be used for relative comparison.
Table 2: Selectivity Profile of FAAH Inhibitors
| Compound | Off-Target | Species | IC50 or Binding Affinity |
| This compound | CB1 Receptor | Not Specified | > 20 µM |
| CB2 Receptor | Not Specified | > 20 µM | |
| TRPV1 | Not Specified | > 20 µM | |
| PF-3845 | FAAH-2 | Human | > 10 µM |
| Other Serine Hydrolases | Mouse (in vivo) | No significant inhibition | |
| URB597 | FAAH-2 | Human | Potent Inhibition |
| Carboxylesterases | Mouse (in vivo) | Inhibition observed | |
| JNJ-42165279 | Panel of 50 receptors, enzymes, transporters, and ion channels | Not Specified | No significant inhibition at 10 µM |
Critical Evaluation
This compound stands out as a valuable tool due to its reversible and non-covalent mechanism of action. This can be advantageous in studies where a washout of the inhibitor's effect is desired. Its high selectivity against CB1 and CB2 receptors is also a significant benefit, minimizing the potential for direct cannabinoid receptor modulation. However, the publicly available data on this compound is less extensive compared to other inhibitors. There is a lack of peer-reviewed, head-to-head comparative studies including this compound, which makes a direct and comprehensive performance assessment challenging.
PF-3845 is a well-characterized, irreversible inhibitor with high selectivity for FAAH over other serine hydrolases, including its close homolog FAAH-2.[1] Its covalent mechanism leads to a prolonged duration of action in vivo, making it suitable for studies requiring sustained FAAH inhibition.[1]
URB597 , another widely used irreversible inhibitor, is potent but has been shown to inhibit other serine hydrolases, such as carboxylesterases, and also potently inhibits FAAH-2.[1][2] This broader activity profile should be considered when interpreting experimental results.
JNJ-42165279 is described as a covalently binding but slowly reversible inhibitor.[3] It has undergone clinical development and has been shown to be highly selective.[3][4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Protocol 1: Fluorometric FAAH Inhibition Assay
This protocol is a generalized method for determining the in vitro potency of FAAH inhibitors.
Materials:
-
96-well, black, flat-bottom microplates
-
FAAH enzyme source (e.g., human or rat brain homogenates, or recombinant FAAH)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Test compounds (e.g., this compound) and a known FAAH inhibitor (positive control) dissolved in DMSO
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme source in chilled Assay Buffer to a desired final concentration.
-
Compound Plating: Add 2 µL of test compound serial dilutions in DMSO to the wells of the 96-well plate. For control wells, add 2 µL of DMSO (vehicle) or the positive control inhibitor.
-
Enzyme Addition and Pre-incubation: Add 100 µL of the diluted FAAH enzyme preparation to each well. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the AAMCA substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the vehicle control (100% activity) and a well with a saturating concentration of a known inhibitor (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay for CB1/CB2 Receptor Selectivity
This protocol is used to determine the binding affinity of a test compound to cannabinoid receptors, assessing its selectivity.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
-
Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist)
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2)
-
Test compound (e.g., this compound) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine in each well:
-
50 µL of Binding Buffer
-
50 µL of test compound at various concentrations (or vehicle for total binding, or non-specific control)
-
50 µL of [3H]CP-55,940 at a concentration near its Kd
-
50 µL of cell membrane preparation (containing a specific amount of protein)
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable pharmacological tool for studying the endocannabinoid system, particularly when a reversible mode of FAAH inhibition is desired. Its high selectivity for FAAH over cannabinoid receptors is a key advantage. However, researchers should be aware of the relatively limited amount of peer-reviewed, direct comparative data against other standard FAAH inhibitors like PF-3845 and URB597. The choice of an FAAH inhibitor should be guided by the specific requirements of the experiment, including the desired duration of action and the importance of reversibility. For studies requiring a long-lasting effect and high selectivity against other hydrolases, irreversible inhibitors like PF-3845 may be more suitable. As with any pharmacological tool, a thorough understanding of its properties and limitations is essential for the generation of robust and reliable data.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of TC-F2: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of TC-F2 (CAS No. 1304778-15-1), a compound utilized in pharmaceutical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, standard laboratory waste disposal protocols are insufficient and specialized procedures must be followed.
Hazard and Safety Data Summary
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data related to its toxicity.
| Hazard Classification | GHS Code | Description | Quantitative Data |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | Category 4 |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | Category 1 |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | Category 1 |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that prioritizes containment and adherence to hazardous waste regulations. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
2. Containerization and Labeling:
-
Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container. The container must be in good condition with a secure lid.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number "1304778-15-1." Also, include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to control any potential leaks.
4. Professional Disposal:
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards and can handle the waste appropriately.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed.
-
To triple-rinse, use a solvent capable of dissolving this compound. The rinsate from each rinse must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.
Experimental Protocol: Hypothetical Degradation of this compound
Disclaimer: The following is a hypothetical experimental protocol for the chemical degradation of this compound based on the degradation of its constituent chemical moieties (benzofuran, pyrimidine, and benzimidazolone). This protocol is for informational purposes only and must be validated and optimized under controlled laboratory conditions by qualified personnel before being implemented for waste treatment.
Objective: To degrade this compound into less toxic compounds through oxidative cleavage.
Materials:
-
This compound waste solution
-
Hydrogen peroxide (30%)
-
Manganese(III) porphyrin catalyst (e.g., Mn(TDCPP)Cl)
-
Ammonium acetate
-
Acetonitrile
-
pH meter
-
Stir plate and stir bar
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Procedure:
-
Working within a fume hood, dilute the this compound waste with acetonitrile to a known concentration.
-
Adjust the pH of the solution to a neutral range (pH 6-8) using a suitable buffer, such as ammonium acetate.
-
Add the Mn(III) porphyrin catalyst to the solution. The catalyst loading should be optimized, starting at a low concentration (e.g., 1 mol%).
-
Slowly add an excess of 30% hydrogen peroxide to the stirring solution. The reaction is expected to be exothermic, so the addition should be controlled to maintain a safe temperature.
-
Allow the reaction to proceed at room temperature with continuous stirring for a minimum of 24 hours.
-
Monitor the degradation of this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Once the degradation is complete, the resulting solution must still be treated as hazardous waste and disposed of through a licensed contractor, as the degradation products may also be hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for Handling TC-F2
Topic: Personal Protective Equipment for Handling TC-F2 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No. 1304778-15-1), a reversible inhibitor of fatty acid amide hydrolase (FAAH). The information is intended for researchers, scientists, and drug development professionals.
Chemical and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Molecular Weight | 439.51 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| IC50 (FAAH) | 28 nM (human), 100 nM (rat) | |
| Occupational Exposure Limits | No data available | [1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure risk.
| PPE Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (laboratory coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid inhalation of dust.[1] |
Experimental Protocols: Handling and Solution Preparation
Storage:
-
Powder: Store at -20°C for up to 2 years.[3]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month (protect from light).[2]
Preparation of Stock Solution (100 mM in DMSO):
-
Ensure all handling is performed in a well-ventilated area, preferably a fume hood.
-
Wear all required PPE (safety goggles, gloves, lab coat).
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 100 mM stock solution, add 2.28 mL of DMSO to 1 mg of this compound (assuming a molecular weight of 439.51 g/mol ). Adjust volume as needed based on the desired concentration and amount of this compound.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
Preparation of Working Solution for In Vivo Experiments: The following protocol yields a suspended solution of 2.08 mg/mL.[2]
-
Start with a 20.8 mg/mL stock solution in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well before use. This solution can be used for oral or intraperitoneal injection.[2]
Operational and Disposal Plans
Safe Handling Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
